molecular formula C164H286N66O40 B15610606 L-Jnki-1

L-Jnki-1

Numéro de catalogue: B15610606
Poids moléculaire: 3822.4 g/mol
Clé InChI: BAAXVYBAMNDCIB-SRQPLJGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Jnki-1 is a useful research compound. Its molecular formula is C164H286N66O40 and its molecular weight is 3822.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C164H286N66O40

Poids moléculaire

3822.4 g/mol

Nom IUPAC

(3S)-3-amino-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C164H286N66O40/c1-84(2)77-106(217-139(254)108(79-89-33-10-9-11-34-89)220-146(261)112-48-28-72-226(112)153(268)105(55-58-119(171)236)216-148(263)123(86(5)6)222-147(262)115-51-29-73-227(115)151(266)103(45-25-69-199-163(188)189)214-142(257)110(83-231)221-137(252)100(53-56-117(169)234)202-126(241)90(168)80-122(239)240)138(253)219-109(81-120(172)237)140(255)218-107(78-85(3)4)141(256)223-124(87(7)232)149(264)224-125(88(8)233)155(270)229-75-31-50-114(229)144(259)212-99(44-24-68-198-162(186)187)135(250)213-102(37-14-17-61-167)150(265)225-71-27-47-111(225)145(260)215-104(46-26-70-200-164(190)191)152(267)230-76-32-52-116(230)154(269)228-74-30-49-113(228)143(258)211-98(43-23-67-197-161(184)185)134(249)208-95(40-20-64-194-158(178)179)131(246)207-97(42-22-66-196-160(182)183)133(248)210-101(54-57-118(170)235)136(251)209-96(41-21-65-195-159(180)181)132(247)206-94(39-19-63-193-157(176)177)130(245)205-93(36-13-16-60-166)129(244)204-92(35-12-15-59-165)128(243)203-91(38-18-62-192-156(174)175)127(242)201-82-121(173)238/h9-11,33-34,84-88,90-116,123-125,231-233H,12-32,35-83,165-168H2,1-8H3,(H2,169,234)(H2,170,235)(H2,171,236)(H2,172,237)(H2,173,238)(H,201,242)(H,202,241)(H,203,243)(H,204,244)(H,205,245)(H,206,247)(H,207,246)(H,208,249)(H,209,251)(H,210,248)(H,211,258)(H,212,259)(H,213,250)(H,214,257)(H,215,260)(H,216,263)(H,217,254)(H,218,255)(H,219,253)(H,220,261)(H,221,252)(H,222,262)(H,223,256)(H,224,264)(H,239,240)(H4,174,175,192)(H4,176,177,193)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t87-,88-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,123+,124+,125+/m1/s1

Clé InChI

BAAXVYBAMNDCIB-SRQPLJGDSA-N

Origine du produit

United States

Foundational & Exploratory

L-Jnki-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Jnki-1 is a selective, cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), a critical mediator of cellular stress responses, apoptosis, and inflammation. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, its impact on the JNK signaling pathway, and the experimental methodologies used for its characterization. Quantitative data from published studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development.

Introduction: The JNK Signaling Pathway and its Therapeutic Potential

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1] Encoded by three distinct genes (Jnk1, Jnk2, and Jnk3), the JNK protein family plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] The JNK signaling cascade is activated by a variety of cellular stressors, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1] This activation is mediated by an upstream kinase cascade, primarily involving MAP kinase kinases (MKKs) MKK4 and MKK7.[2]

Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, a component of the AP-1 transcription factor complex.[1] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in apoptosis and inflammation.[3][4] Dysregulation of the JNK pathway has been implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, making it an attractive target for therapeutic intervention.[5][6]

This compound: A D-Retro-Inverso Peptide Inhibitor

This compound is a peptide inhibitor designed to specifically block the activity of JNK. Its sequence is derived from the JNK-binding domain (JBD) of the islet-brain 1 (IB1) or JNK-interacting protein 1 (JIP-1).[7] JIP-1 is a scaffold protein that brings together components of the JNK signaling module, including JNK, MKK7, and a mixed-lineage kinase (MLK).[8][9][10]

A key feature of some JNK inhibitors, including the widely studied D-JNKI-1, is its design as a D-retro-inverso peptide.[11][12][13] This means it is composed of D-amino acids arranged in the reverse sequence of the native L-amino acid peptide.[11][12] This modification provides two significant advantages:

  • Proteolytic Resistance: Peptides made of D-amino acids are resistant to degradation by proteases, which primarily recognize L-amino acids. This increases the in vivo stability and bioavailability of the peptide.[11]

  • Preservation of Side Chain Topology: The retro-inverso modification allows the side chains of the amino acids to maintain a similar spatial orientation to the original L-peptide, which is crucial for preserving biological activity.[12]

This compound, and its D-amino acid counterpart D-JNKI-1, are made cell-permeable by fusion to a protein transduction domain, such as the one from HIV-TAT.[14][15]

Sequence of this compound

The amino acid sequence of this compound is: Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-Pro-Pro-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly-NH2.[16]

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of JNK.[17] It directly competes with JNK substrates for the same docking site on the JNK protein, known as the D-site.[18][19] This binding event prevents the phosphorylation of downstream targets of JNK, thereby inhibiting the propagation of the signaling cascade.

The core mechanism involves this compound mimicking the JNK-binding domain of JIP-1. By occupying the substrate-binding site on JNK, this compound effectively blocks the interaction between JNK and its native substrates, such as c-Jun.[17] This leads to a reduction in the phosphorylation of these substrates and a subsequent decrease in their activity.

cluster_0 Normal JNK Signaling cluster_1 Inhibition by this compound JIP-1 JIP-1 JNK JNK JIP-1->JNK Binds to c-Jun c-Jun JNK->c-Jun Phosphorylates p-c-Jun p-c-Jun c-Jun->p-c-Jun Activation This compound This compound JNK_i JNK This compound->JNK_i Competitively Binds c-Jun_i c-Jun JNK_i->c-Jun_i Binding Blocked No_p-c-Jun No Phosphorylation

Figure 1. Competitive Inhibition of JNK by this compound.

Quantitative Data

While specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound across different JNK isoforms are not consistently reported in publicly available literature, semi-quantitative data and concentrations used in key studies provide insights into its potency.

ParameterValue/ObservationJNK Isoform(s)Cell/SystemReference
Inhibition of c-Jun Phosphorylation 98% decreaseNot specifiedIn vivo[16][19]
Inhibition of Elk-1 Phosphorylation 100% decreaseNot specifiedIn vivo[16][19]
Concentration for JNK Inhibition (Kinase Assay) 25 µMNot specifiedIn vitro[20]
Concentration for Apoptosis Inhibition 50 µMNot specifiedColo205 cells[20]

Note: The table summarizes available data. The lack of standardized Ki or IC50 values highlights an area for further investigation.

JNK Signaling Pathways Modulated by this compound

This compound, by inhibiting JNK, can modulate several critical signaling pathways, primarily those involved in apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

JNK can translocate to the mitochondria and influence the activity of Bcl-2 family proteins. For instance, JNK can phosphorylate and inactivate the anti-apoptotic proteins Bcl-2 and Bcl-xL, while activating the pro-apoptotic BH3-only proteins Bim and Bmf. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation. This compound can block these JNK-mediated mitochondrial events.[4][21][22]

Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK Bcl-2/Bcl-xL Bcl-2/Bcl-xL JNK->Bcl-2/Bcl-xL Inhibits Bim/Bmf Bim/Bmf JNK->Bim/Bmf Activates This compound This compound This compound->JNK Inhibits MOMP MOMP Bcl-2/Bcl-xL->MOMP Bim/Bmf->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2. this compound and the Intrinsic Apoptotic Pathway.
Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors. This leads to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8. JNK can be activated downstream of death receptors and can amplify the apoptotic signal. This compound can dampen this JNK-mediated amplification.[21]

Transcriptional Regulation of Pro-Apoptotic Genes

Activated JNK can translocate to the nucleus and phosphorylate transcription factors such as c-Jun, p53, and p73.[3][4] This leads to the increased expression of pro-apoptotic genes, including FasL, Bim, and PUMA. By preventing the phosphorylation of these transcription factors, this compound can suppress the transcription of these genes.

Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK c-Jun/p53 c-Jun / p53 JNK->c-Jun/p53 Phosphorylates This compound This compound This compound->JNK Inhibits Gene Expression Gene Expression c-Jun/p53->Gene Expression Activates Pro-apoptotic Proteins FasL, Bim, PUMA Gene Expression->Pro-apoptotic Proteins Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis

Figure 3. this compound and Transcriptional Regulation of Apoptosis.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of biochemical and cell-based assays. Detailed methodologies for key experiments are outlined below.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of JNK.

  • Principle: Recombinant active JNK is incubated with a substrate (e.g., c-Jun) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then quantified.

  • Materials:

    • Recombinant active JNK1, JNK2, or JNK3

    • GST-c-Jun or other suitable substrate

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP (radiolabeled or non-radiolabeled depending on the detection method)

    • This compound stock solution

    • Detection reagents (e.g., anti-phospho-c-Jun antibody, ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a microplate, add the JNK enzyme, substrate, and this compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect substrate phosphorylation using an appropriate method (e.g., Western blot, luminescence).

    • Calculate the IC50 value by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.

Prepare Reagents Prepare Reagents Mix JNK, Substrate, this compound Mix JNK, Substrate, this compound Prepare Reagents->Mix JNK, Substrate, this compound Add ATP Add ATP Mix JNK, Substrate, this compound->Add ATP Incubate Incubate Add ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Phosphorylation Detect Phosphorylation Stop Reaction->Detect Phosphorylation Analyze Data Analyze Data Detect Phosphorylation->Analyze Data

Figure 4. Workflow for an In Vitro Kinase Assay.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if this compound disrupts the interaction between JNK and its binding partners, such as JIP-1, in a cellular context.

  • Principle: Cells are treated with this compound, and then JNK is immunoprecipitated from the cell lysate. The immunoprecipitate is then analyzed by Western blot for the presence of JIP-1.

  • Materials:

    • Cultured cells expressing JNK and JIP-1

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Anti-JNK antibody

    • Protein A/G agarose (B213101) or magnetic beads

    • Wash buffer

    • Elution buffer

    • Anti-JIP-1 antibody for Western blotting

  • Procedure:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells and collect the supernatant.

    • Incubate the cell lysate with an anti-JNK antibody.

    • Add Protein A/G beads to capture the antibody-JNK complex.

    • Wash the beads to remove non-specific binding.

    • Elute the bound proteins from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-JIP-1 antibody. A decrease in the amount of co-immunoprecipitated JIP-1 in the this compound treated sample indicates inhibition of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and JNK in real-time.

  • Principle: One molecule (the ligand, e.g., JNK) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a response.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • Purified recombinant JNK

    • This compound

    • Running buffer

  • Procedure:

    • Immobilize JNK onto the sensor chip surface via amine coupling.

    • Inject a series of concentrations of this compound over the sensor surface and a reference surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Immobilize JNK Immobilize JNK Inject this compound Inject this compound Immobilize JNK->Inject this compound Measure Response Measure Response Inject this compound->Measure Response Regenerate Surface Regenerate Surface Measure Response->Regenerate Surface Analyze Kinetics Analyze Kinetics Measure Response->Analyze Kinetics Regenerate Surface->Inject this compound Next Concentration

Figure 5. Workflow for Surface Plasmon Resonance (SPR) Analysis.
Pull-Down Assay

This in vitro technique is used to confirm a physical interaction between this compound and JNK and to identify other potential binding partners.

  • Principle: A tagged version of this compound (e.g., biotinylated or GST-tagged) is immobilized on beads. A cell lysate or a solution of purified JNK is then incubated with the beads. After washing, the proteins that have "pulled down" with the tagged peptide are eluted and analyzed.

  • Materials:

    • Tagged this compound (e.g., biotin-L-Jnki-1)

    • Streptavidin or glutathione (B108866) beads

    • Cell lysate or purified JNK

    • Binding buffer

    • Wash buffer

    • Elution buffer

  • Procedure:

    • Incubate the tagged this compound with the appropriate beads to immobilize it.

    • Incubate the peptide-bead complex with the cell lysate or purified JNK.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Analyze the eluate by SDS-PAGE and Western blotting with an anti-JNK antibody.

Conclusion

This compound is a potent and specific inhibitor of the JNK signaling pathway. Its mechanism of action as a competitive inhibitor of substrate binding, coupled with the enhanced stability afforded by its potential D-retro-inverso design, makes it a valuable tool for studying the physiological and pathological roles of JNK. While further studies are needed to fully quantify its binding affinities for different JNK isoforms, the available data and the experimental methodologies outlined in this guide provide a solid foundation for its application in research and drug development. The ability of this compound to modulate key cellular processes such as apoptosis underscores its therapeutic potential in a range of human diseases.

References

L-JNKI-1 Downstream Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, playing critical roles in apoptosis, inflammation, and cell proliferation. Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets. L-JNKI-1 is a cell-permeable peptide inhibitor designed to specifically block the interaction between JNK and its substrates, thereby attenuating downstream signaling. This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and workflows. While comprehensive proteomic and transcriptomic data for this compound are not yet publicly available, this guide consolidates the existing knowledge on its specific effects and provides the methodological framework for further investigation.

Introduction to JNK Signaling and this compound

The JNK signaling pathway is a tiered kinase cascade activated by various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress.[1] This cascade involves MAP Kinase Kinase Kinases (MAP3Ks) that phosphorylate and activate MAP Kinase Kinases (MKK4 or MKK7), which in turn dually phosphorylate JNK at conserved threonine and tyrosine residues (Thr183/Tyr185) for its activation.[1] Activated JNK then phosphorylates a multitude of downstream substrates, including transcription factors and mitochondrial proteins, to orchestrate the cellular response.

This compound is a peptide inhibitor that competitively inhibits the binding of JNK to its substrates.[2] Unlike ATP-competitive small molecule inhibitors, this compound does not block the kinase's catalytic activity directly but rather prevents the protein-protein interaction necessary for substrate phosphorylation.[2] This mechanism offers a distinct mode of JNK inhibition.

This compound Mechanism of Action

This compound is designed to mimic the JNK-binding domain (JBD) of JNK-interacting proteins (JIPs), which are scaffold proteins that facilitate JNK signaling. By competing with endogenous substrates for the same docking site on JNK, this compound effectively decouples the activated kinase from its downstream effectors.

L-JNKI-1_Mechanism_of_Action cluster_0 JNK Signaling Cascade cluster_1 Inhibition by this compound Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) Upstream_Kinases Upstream Kinases (MKK4/MKK7) Stress_Stimuli->Upstream_Kinases JNK JNK (Inactive) Upstream_Kinases->JNK p JNK_Active JNK (Active) JNK->JNK_Active Substrate JNK Substrate (e.g., c-Jun, Bcl-2) JNK_Active->Substrate Binds & Phosphorylates JNK_Active_Inhibited JNK (Active) + this compound Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Apoptosis, Inflammation) Phosphorylated_Substrate->Cellular_Response L_JNKI_1 This compound L_JNKI_1->JNK_Active_Inhibited Binds to Substrate Docking Site No_Binding No Substrate Binding JNK_Active_Inhibited->No_Binding

Figure 1. Mechanism of this compound Action.

Quantitative Data on this compound Downstream Targets

While large-scale proteomic studies to identify the complete downstream target profile of this compound have not been published, several key substrates have been identified and the inhibitory effects of this compound quantified.

Inhibition of Transcription Factor Phosphorylation

This compound has been shown to be highly effective at preventing the phosphorylation of key transcription factors involved in stress responses.

Target ProteinThis compound ConcentrationPercent Inhibition of PhosphorylationCell/System TypeReference
c-Jun10 µM98%Not Specified[3]
Elk-110 µM100%Not Specified[3]
Modulation of Anti-Apoptotic Bcl-2 Family Proteins

This compound influences the phosphorylation status of anti-apoptotic proteins from the Bcl-2 family, thereby promoting apoptosis in cancer cells.

Target ProteinThis compound Treatment DurationEffect on PhosphorylationCell TypeReference
BCL24 hoursReducedPrimary Human CLL Cells[2]
MCL14 hoursReducedPrimary Human CLL Cells[2]
Comparative Inhibitory Activity of JNK Inhibitors
InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
SP600125404090[4][5]
JNK-IN-84.718.71[4]
Tanzisertib (CC-930)6176[2][4]
Bentamapimod (AS 602801)8090230[4]

Experimental Protocols

The identification and validation of this compound downstream targets rely on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blot Analysis of Substrate Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of a known JNK substrate (e.g., c-Jun) in cultured cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, Jurkat) at an appropriate density to achieve 70-80% confluency.

  • If applicable, serum-starve cells for 4-6 hours prior to treatment.

  • Pre-treat cells with desired concentrations of this compound (e.g., 1-10 µM in H2O) or vehicle control for 1-2 hours.

  • Stimulate cells with a JNK activator (e.g., Anisomycin 25 µg/mL for 30 minutes) to induce JNK pathway activation. Include a non-stimulated control.

2. Cell Lysis:

  • Place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

4. SDS-PAGE and Immunoblotting:

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify band intensities using image analysis software.

  • Normalize the phospho-protein signal to the total protein signal (from a separate blot or after stripping and re-probing) and a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) to Verify JNK-Substrate Interaction

This protocol is used to confirm that this compound disrupts the physical interaction between JNK and a putative substrate.

1. Cell Lysate Preparation:

  • Prepare cell lysates from treated and control cells as described in the Western Blot protocol (Section 4.1, steps 1-2), using a non-denaturing lysis buffer (e.g., without SDS).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Add a primary antibody against JNK to 200-500 µg of pre-cleared lysate.

  • Incubate with rotation for 2-4 hours or overnight at 4°C.

  • Add pre-washed Protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic rack and wash 3-5 times with ice-cold lysis buffer.

3. Elution and Analysis:

  • Resuspend the bead pellet in 1x Laemmli sample buffer and boil for 5 minutes to elute the immunocomplexes.

  • Analyze the eluate by Western blotting using an antibody against the putative substrate. A reduced signal in the this compound treated sample indicates inhibition of the interaction.

Quantitative Mass Spectrometry for Global Target Identification

To identify novel, unbiased downstream targets of this compound, quantitative proteomic approaches such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can be employed.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Treatment Culture_Light Grow cells in 'Light' media (e.g., 12C6-Arg, 12C6-Lys) Treat_Control Treat 'Light' cells with Vehicle Culture_Light->Treat_Control Culture_Heavy Grow cells in 'Heavy' media (e.g., 13C6-Arg, 13C6-Lys) Treat_LJNKI1 Treat 'Heavy' cells with this compound Culture_Heavy->Treat_LJNKI1 Combine_Lysates Combine equal amounts of 'Light' and 'Heavy' cell lysates Treat_Control->Combine_Lysates Treat_LJNKI1->Combine_Lysates Protein_Digestion Protein Digestion (Trypsin) Combine_Lysates->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis: Quantify Light/Heavy Peptide Ratios LC_MSMS->Data_Analysis Target_ID Identify Downregulated Phospho-peptides (Downstream Targets) Data_Analysis->Target_ID

Figure 2. SILAC workflow for target identification.

Protocol Outline:

  • Metabolic Labeling: Culture two populations of cells, one in 'light' medium containing normal amino acids and the other in 'heavy' medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).

  • Treatment: Treat the 'heavy' labeled cells with this compound and the 'light' labeled cells with a vehicle control. A JNK activator should be used in both conditions to stimulate the pathway.

  • Lysis and Mixing: Lyse the cells and combine equal amounts of protein from the 'light' and 'heavy' lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended): Use techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography coupled to tandem mass spectrometry.

  • Data Analysis: Identify peptides and quantify the relative abundance of 'heavy' vs. 'light' pairs. A significant decrease in the heavy/light ratio for a specific phosphopeptide indicates that its phosphorylation is inhibited by this compound, identifying it as a downstream target.

JNK Signaling Pathways and this compound Intervention Points

JNK signaling is complex, with numerous upstream activators and downstream effectors. This compound acts at the central node of this pathway, preventing the phosphorylation of a wide array of substrates involved in distinct cellular processes like apoptosis and inflammation.

JNK_Signaling_Pathway cluster_nuclear Nuclear Targets cluster_mito Mitochondrial Targets MAP3K MAP3K (ASK1, MEKK1) MAP2K MAP2K (MKK4, MKK7) JNK JNK1/2/3 JNK->Inhibition cJun c-Jun Inhibition->cJun X ATF2 ATF2 Inhibition->ATF2 X p53 p53 Inhibition->p53 X Bcl2 Bcl-2 Inhibition->Bcl2 X Bim Bim Inhibition->Bim X Mcl1 Mcl-1 Inhibition->Mcl1 X Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression ATF2->Gene_Expression p53->Gene_Expression Apoptosis Apoptosis Bcl2->Apoptosis Bim->Apoptosis Mcl1->Apoptosis L_JNKI_1 L_JNKI_1 L_JNKI_1->Inhibition BLOCKS

References

L-Jnki-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Jnki-1 is a potent and specific cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular stress signaling pathways. Its discovery marked a significant advancement in the development of targeted therapeutics for a range of disorders, including neurodegenerative diseases and ischemic events. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with detailed experimental protocols and data visualizations to support researchers and drug development professionals in this field.

Discovery of this compound

The discovery of this compound stemmed from research into the scaffold protein JNK-interacting protein 1 (JIP-1). JIP-1 enhances the specificity of the JNK signaling pathway by tethering JNK with its upstream activators. It was hypothesized that a peptide derived from the JNK-binding domain (JBD) of JIP-1 could act as a competitive inhibitor of JNK.

The seminal work by Borsello and colleagues, published in Nature Medicine in 2003, described the development of a chimeric peptide composed of the JBD of JIP-1 and a protein transduction domain from the HIV-1 TAT protein, which renders the peptide cell-permeable. This chimeric peptide was named this compound. A protease-resistant form, composed of D-amino acids, known as D-JNKI-1 (or AM-111), was also developed and has been the subject of extensive clinical investigation.[1]

The amino acid sequence of this compound is: Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-Pro-Pro-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly-NH2.[2][3]

Synthesis of this compound

This compound is a synthetic peptide, and its production is achieved through standard solid-phase peptide synthesis (SPPS) protocols, most commonly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While a specific, detailed protocol for the synthesis of this compound has not been published in the primary literature, a general and robust Fmoc-based SPPS protocol is provided below.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide amide using Fmoc-protected amino acids on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Precipitation solvent: Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation or repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Washing Washing (DMF) Cleavage Cleavage & Deprotection (TFA Cocktail) Purification Purification (RP-HPLC)

Mechanism of Action

This compound functions as a competitive inhibitor of JNK by mimicking the JNK-binding domain of the scaffold protein JIP-1. It binds to the docking site (D-site) on JNK, which is distinct from the ATP-binding site targeted by many small molecule kinase inhibitors. This interaction prevents the recruitment and subsequent phosphorylation of JNK substrates, such as the transcription factor c-Jun.

G

Key Experimental Validation

The inhibitory activity of this compound was validated through a series of key experiments, including in vitro kinase assays and cellular assays to measure the phosphorylation of JNK substrates.

In Vitro JNK Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a JNK substrate by recombinant JNK.

Experimental Protocol: In Vitro JNK Kinase Assay

Materials:

  • Recombinant active JNK1α1

  • GST-c-Jun (amino acids 1-89) as a substrate

  • This compound peptide

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare reaction mixtures containing kinase assay buffer, recombinant active JNK1α1, and GST-c-Jun substrate.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at 30°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reactions by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-c-Jun by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition.

Quantitative Data:

CompoundConcentrationSubstrate% Inhibition of Phosphorylation
This compound10 µMc-Jun98%[2][4]
This compound10 µMElk-1100%[2][4]
D-JNKI-150 µMc-Jun95%[4]
D-JNKI-150 µMElk-1100%[4]
Cellular Assay for c-Jun Phosphorylation

This assay assesses the ability of the cell-permeable this compound to inhibit JNK activity within a cellular context.

Experimental Protocol: Western Blot for Phospho-c-Jun

Materials:

  • Cell line (e.g., cortical neurons)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., NMDA for excitotoxicity studies)

  • This compound peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with a JNK pathway activator.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-c-Jun.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-c-Jun signal to total c-Jun and the loading control to determine the relative inhibition of c-Jun phosphorylation.

G

Conclusion

This compound represents a pioneering example of a rationally designed peptide inhibitor targeting a specific protein-protein interaction within a critical signaling pathway. Its discovery has not only provided a powerful research tool for dissecting the roles of JNK in various cellular processes but has also paved the way for the development of novel therapeutic strategies for a range of diseases. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area.

References

L-JNKi-1 Specificity for JNK Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the c-Jun N-terminal kinase (JNK) inhibitor, L-JNKi-1, for the different JNK isoforms: JNK1, JNK2, and JNK3. This document summarizes available quantitative data, details relevant experimental protocols, and includes visualizations of the JNK signaling pathway and experimental workflows.

Introduction to this compound and JNK Isoforms

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK signaling pathway plays a critical role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[1]

There are three main JNK-encoding genes, JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10), which through alternative splicing, produce at least ten different protein isoforms.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is primarily found in the brain, heart, and testes.[1] The distinct tissue distribution and substrate specificities of these isoforms suggest they have both overlapping and unique biological functions.

This compound is a cell-permeable peptide inhibitor of JNK. It is derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP1) and is fused to the TAT protein transduction domain from HIV to facilitate cell entry.[2] The D-retro-inverso isomer, D-JNKi-1 (also known as AM-111 or Brimapitide), is a highly protease-resistant and potent inhibitor of JNK.[3][4] While often described as a specific JNK inhibitor, a detailed quantitative analysis of its inhibitory activity against each JNK isoform is crucial for its precise application in research and therapeutic development.

Quantitative Analysis of JNK Inhibitor Specificity

InhibitorJNK1JNK2JNK3Notes
This compound Potent inhibition of JNK1α1 activity observed (98% inhibition of c-Jun phosphorylation at 10 µM)[5]Data not availableData not availableA peptide inhibitor designed to block the interaction of JNK with its substrates.[2]
D-JNKi-1 Potent inhibition of JNK1α1 activity observed (95% inhibition of c-Jun phosphorylation at 50 µM)[5]Data not availablePreferentially inhibits JNK3-mediated apoptosis in mitochondria.[6]D-retro-inverso peptide isomer of this compound with enhanced stability.[3]
SP600125 IC50: 40 nM[7]IC50: 40 nM[7]IC50: 90 nM[7]A broad-spectrum, ATP-competitive JNK inhibitor.[7]
JNK-IN-8 IC50: 4.7 nM[7]IC50: 18.7 nM[7]IC50: 1 nM[7]An irreversible JNK inhibitor.[7]
Tanzisertib (CC-930) Ki: 44 ± 3 nM, IC50: 61 nM[7]Ki: 6.2 ± 0.6 nM, IC50: 5 nM[7]IC50: 5 nM[7]A potent, ATP-competitive inhibitor of all JNK isoforms.[7]

JNK Signaling Pathway

The JNK signaling pathway is a tiered cascade that is initiated by various stress signals. These signals lead to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK can then phosphorylate a variety of cytoplasmic and nuclear substrates, including the transcription factor c-Jun, to elicit a cellular response.

JNK_Signaling_Pathway cluster_nucleus Nuclear Events Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK Substrates Cytoplasmic Substrates (e.g., Bcl-2 family) JNK->Substrates Nucleus Nucleus JNK->Nucleus cJun c-Jun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription

Caption: A simplified diagram of the JNK signaling cascade.

Experimental Protocols

This section details common experimental methodologies used to assess the specificity of JNK inhibitors like this compound.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JNK isoforms.

Materials:

  • Recombinant, active JNK1, JNK2, and JNK3 enzymes.

  • JNK substrate (e.g., GST-c-Jun or ATF2).

  • This compound or other JNK inhibitors.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 0.1 mM Na₃VO₄, 0.5 mM DTT).

  • ATP (including [γ-³²P]-ATP for radioactive detection or a suitable non-radioactive detection system).

  • SDS-PAGE and autoradiography equipment or luminescence plate reader.

Procedure:

  • Prepare serial dilutions of the JNK inhibitor.

  • In a reaction tube, combine the kinase assay buffer, the specific JNK isoform, the JNK substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • If using [γ-³²P]-ATP, expose the gel to an autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.

  • For non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure kinase activity via luminescence.[8]

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for JNK Inhibition (Western Blot)

This method assesses the inhibitor's efficacy within a cellular context by measuring the phosphorylation of a downstream JNK target, such as c-Jun.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293).

  • JNK activator (e.g., anisomycin, UV radiation).

  • This compound or other JNK inhibitors.

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total-c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the JNK inhibitor for 1-2 hours.

  • Stimulate the JNK pathway with a JNK activator for a specified time (e.g., 30 minutes with anisomycin).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-c-Jun.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe for total c-Jun, total JNK, and the loading control to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate whether a JNK inhibitor disrupts the interaction between JNK and its binding partners (e.g., JIP1, c-Jun).

Materials:

  • Cell lysate from treated or untreated cells.

  • Antibody specific to the bait protein (e.g., anti-JNK).

  • Protein A/G agarose (B213101) or magnetic beads.

  • IP lysis buffer and wash buffers.

  • SDS-PAGE and Western blotting equipment.

  • Antibodies for detecting the bait and prey proteins.

Procedure:

  • Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clear the lysate with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., JNK) to form an antibody-antigen complex.

  • Add Protein A/G beads to capture the antibody-antigen complex.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting, probing for the bait protein (JNK) and the expected interacting partner (e.g., JIP1 or c-Jun).

  • A diminished signal for the interacting partner in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the protein-protein interaction.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the specificity of a JNK inhibitor.

Experimental_Workflow Start Start: Characterize JNK Inhibitor Biochem_Assay In Vitro Kinase Assay (JNK1, JNK2, JNK3) Start->Biochem_Assay Calc_IC50 Determine IC50 values for each isoform Biochem_Assay->Calc_IC50 Cell_Assay Cellular Assay (Western Blot for p-c-Jun) Calc_IC50->Cell_Assay Confirm_Inhibition Confirm target engagement and cellular efficacy Cell_Assay->Confirm_Inhibition CoIP_Assay Co-Immunoprecipitation (JNK-JIP1 interaction) Confirm_Inhibition->CoIP_Assay Assess_Interaction Assess disruption of protein-protein interactions CoIP_Assay->Assess_Interaction End End: Profile of Inhibitor Specificity Assess_Interaction->End

Caption: A logical workflow for characterizing a JNK inhibitor.

Conclusion

This compound and its D-isomer are valuable tools for studying the roles of JNK signaling. While detailed, direct comparative quantitative data on the inhibition of each JNK isoform by this compound is limited in publicly accessible literature, the available evidence demonstrates its potent inhibitory effect on JNK1 activity. Furthermore, studies with the D-isomer suggest a functional preference for inhibiting JNK3-mediated apoptotic pathways in specific cellular contexts. For researchers requiring precise isoform selectivity, it is recommended to perform in-house kinase assays against all three JNK isoforms. The experimental protocols provided in this guide offer a robust framework for such characterization, enabling a more informed application of this compound in JNK-related research and drug development.

References

L-JNK-1 in Neuroinflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a key mediator in the inflammatory cascade and subsequent neuronal apoptosis that characterize these conditions.[1][2] L-JNKI-1, a cell-permeable peptide inhibitor of JNK, and its more stable D-retro-inverso isomer, D-JNKI-1, have shown significant therapeutic potential in preclinical models by attenuating neuroinflammation and providing neuroprotection.[3][4] This technical guide provides an in-depth overview of the role of this compound in various neuroinflammatory disease models, presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action: JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli, including inflammatory cytokines.[1] Once activated, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun. This phosphorylation event enhances the transcriptional activity of activator protein-1 (AP-1), a transcription factor complex that regulates the expression of genes involved in inflammation and apoptosis. This compound is a peptide derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP-1), fused to a cell-penetrating peptide sequence from the HIV-TAT protein.[3] This design allows this compound to be transported across the cell membrane and competitively inhibit the interaction of JNK with its substrates, thereby blocking the downstream inflammatory and apoptotic signaling cascade.[3]

Quantitative Data on the Efficacy of JNK Inhibition in Neuroinflammatory Disease Models

The following tables summarize the quantitative outcomes of studies investigating the effects of JNK inhibitors (primarily the D-isomer, D-JNKI-1, which is more commonly used in in vivo studies due to its higher stability) in various animal models of neuroinflammatory diseases.

Table 1: Ischemic Stroke Models

Animal ModelJNK Inhibitor and DosageAdministration Route & TimingKey Quantitative OutcomesReference
Mouse (Permanent Middle Cerebral Artery Occlusion - MCAO)D-JNKI-1Intracerebroventricular (ICV), 3 hours post-MCAO47% reduction in infarct volume[3]
Mouse (Transient MCAO - 30 min)D-JNKI-1Intraventricular, 6 hours post-occlusion>90% reduction in lesion volume at 14 days[4]
Mouse (Transient MCAO - 45 min)D-JNKI-1 (0.1 mg/kg)Intravenous, 3 hours post-MCAOInfarct volume reduced from 28.2 ± 8.5 mm³ to 13.9 ± 6.2 mm³[2]
Rat (Organotypic Hippocampal Slices - Oxygen-Glucose Deprivation)D-JNKI-1Bath application, 6 hours post-OGDCell death reduced from 21% ± 8% to 5% ± 3% at 24 hours[3]

Table 2: Alzheimer's Disease Models

Animal ModelJNK Inhibitor and DosageAdministration Route & TimingKey Quantitative OutcomesReference
TgCRND8 MouseD-JNKI-1 (22 mg/kg)Intraperitoneal, every 21 days for 5 months16% reduction in Aβ plaque formation; 50% reduction in p-APP/APP ratio in cortex and hippocampus[5]
TgCRND8 MouseD-JNKI-1Not specifiedCounteracted Aβ and p-Tau accumulation in the retina[6]
Wild-type mice with Aβ42 ICV injectionNot applicable (study showed Aβ42 induces pJNK)Intracerebroventricular (ICV)Increased pJNK levels in the frontal cortex[7]

Table 3: Parkinson's Disease Models

Animal ModelJNK Inhibitor and DosageAdministration Route & TimingKey Quantitative OutcomesReference
Mouse (MPTP-induced)Adenoviral gene transfer of JNK binding domain of JIP-1Not applicableBlocked death of dopaminergic neurons and loss of striatal catecholamines[8]
Mouse (MPTP-induced)SP600125 (a small molecule JNK inhibitor)Not specifiedProtected dopaminergic neurons from apoptosis and partially restored striatal dopamine (B1211576) levels[9]
Rat Primary Dopaminergic NeuronsNAB2 (a small molecule that promotes degradation of a JNK-related kinase)In vitroPrevents dopaminergic neuron degeneration induced by 6-OHDA[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and neuroinflammatory disease models.

Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is widely used to mimic focal ischemic stroke.

  • Animal Model: Male C57BL/6 mice (20-26g).

  • Anesthesia: Anesthesia is induced with 4% isoflurane (B1672236) and maintained with 1.5-2% isoflurane in a 70:30 mixture of N₂O:O₂.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A 6-0 nylon monofilament with a heat-blunted tip is introduced into the ECA stump.

    • The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often verified by Laser Doppler Flowmetry.

    • For transient MCAO, the filament is withdrawn after a specified period (e.g., 30-60 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Drug Administration: D-JNKI-1 can be administered via various routes, such as intracerebroventricularly (ICV) or intravenously (IV), at specified times before or after the MCAO procedure.

  • Outcome Assessment:

    • Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.

    • Neurological Deficit Scoring: A graded scale is used to assess motor and behavioral deficits.

    • Immunohistochemistry: Brain sections are stained for markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal death (e.g., NeuN).

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most common animal model for multiple sclerosis.

  • Animal Model: Female C57BL/6 mice (9-13 weeks old).

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).

    • Mice also receive intraperitoneal injections of pertussis toxin (PTX) on the day of immunization and again two days later. PTX facilitates the entry of inflammatory cells into the central nervous system.

  • Drug Administration: this compound or other JNK inhibitors can be administered, for example, daily starting from the onset of clinical signs.

  • Outcome Assessment:

    • Clinical Scoring: Mice are scored daily for clinical signs of paralysis on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

    • Histology: Spinal cords are examined for inflammatory infiltrates (e.g., using H&E staining) and demyelination (e.g., using Luxol Fast Blue staining).

    • Immunohistochemistry: Staining for immune cell markers (e.g., CD4 for T-helper cells, Mac-3 for macrophages/microglia).

MPTP Model of Parkinson's Disease in Mice

This model mimics the loss of dopaminergic neurons seen in Parkinson's disease.

  • Animal Model: C57BL/6 mice.

  • Induction of Parkinsonism:

    • The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to the mice. A common regimen is four intraperitoneal injections of MPTP at two-hour intervals.

    • MPTP is metabolized to MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra, leading to their death.

  • Drug Administration: JNK inhibitors are typically administered before or concurrently with MPTP.

  • Outcome Assessment:

    • Behavioral Testing: Rotarod test to assess motor coordination and balance.

    • Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.

Organotypic Hippocampal Slice Culture with Oxygen-Glucose Deprivation (OGD)

This in vitro model simulates ischemic conditions.

  • Slice Preparation:

    • Hippocampi are dissected from postnatal day 6-9 rat or mouse pups.

    • 400 µm thick transverse slices are prepared using a tissue chopper.

    • Slices are placed on a semi-porous membrane insert in a six-well plate containing culture medium.

  • Oxygen-Glucose Deprivation:

    • After several days in culture, the regular medium is replaced with a glucose-free medium.

    • The cultures are then placed in an anaerobic chamber with a 95% N₂/5% CO₂ atmosphere for a defined period (e.g., 30 minutes).

  • Drug Administration: this compound is added to the culture medium at a specific time point before, during, or after OGD.

  • Outcome Assessment:

    • Cell Death Quantification: Propidium iodide (PI), a fluorescent dye that enters dead cells, is added to the medium, and the fluorescence intensity is measured to quantify cell death.

    • Immunocytochemistry: Slices are fixed and stained for markers of apoptosis (e.g., cleaved caspase-3) and neuronal integrity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of JNK in Neuroinflammation and its Inhibition by this compound

JNK_Pathway cluster_inhibition Stress Stress Stimuli (e.g., Cytokines, Aβ, Ischemia) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis Neuroprotection Neuroprotection L_JNKI_1 This compound L_JNKI_1->JNK AP1 AP-1 Activation cJun->AP1 Inflammation Inflammation (e.g., Cytokine production) AP1->Inflammation

Caption: JNK signaling cascade in neuroinflammation and its inhibition by this compound.

Experimental Workflow for MCAO Model and this compound Treatment

MCAO_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia MCAO Induce MCAO Anesthesia->MCAO Treatment Administer this compound or Vehicle MCAO->Treatment Reperfusion Reperfusion (for transient MCAO) Treatment->Reperfusion Assessment Neurological & Behavioral Assessment Reperfusion->Assessment Sacrifice Sacrifice & Brain Collection Assessment->Sacrifice Analysis Histological & Biochemical Analysis Sacrifice->Analysis End End Analysis->End

Caption: Workflow for the MCAO ischemic stroke model with this compound treatment.

Logical Relationship in Alzheimer's Disease Pathogenesis and JNK Intervention

AD_Logic Abeta Aβ Accumulation JNK_Activation JNK Activation Abeta->JNK_Activation Tau_Hyperphosphorylation Tau Hyperphosphorylation JNK_Activation->Tau_Hyperphosphorylation Synaptic_Dysfunction Synaptic Dysfunction JNK_Activation->Synaptic_Dysfunction Intervention_Effect Reduced Pathology & Improved Cognition L_JNKI_1 This compound L_JNKI_1->JNK_Activation L_JNKI_1->Intervention_Effect Neuronal_Loss Neuronal Loss Tau_Hyperphosphorylation->Neuronal_Loss Synaptic_Dysfunction->Neuronal_Loss Cognitive_Decline Cognitive Decline Neuronal_Loss->Cognitive_Decline

Caption: JNK's role in Alzheimer's pathology and the point of this compound intervention.

Conclusion

This compound and its D-isomer have demonstrated significant therapeutic potential in a variety of preclinical models of neuroinflammatory diseases. By targeting the central role of JNK in the inflammatory and apoptotic cascades, these inhibitors have been shown to reduce neuronal damage and improve functional outcomes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to translate the promise of JNK inhibition into effective therapies for neurodegenerative disorders. Further research is warranted to explore the full therapeutic window, optimal dosing, and long-term efficacy of this compound in more complex and chronic disease models, with the ultimate goal of clinical translation.

References

L-Jnki-1: A Targeted Approach to Disrupting Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in the cellular response to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1][2] Dysregulation of the JNK pathway is implicated in a multitude of pathological conditions, most notably in the development and progression of cancer.[1] The JNK signaling network can have dichotomous roles, contributing to both apoptosis (programmed cell death) and cell survival, depending on the cellular context and the nature of the stimulus.[3][4] This dual functionality makes JNK an intriguing and complex target for cancer therapy. L-Jnki-1, a cell-permeable peptide inhibitor, has emerged as a tool to specifically interrogate and inhibit the JNK signaling pathway, showing potential as a targeted therapeutic agent in oncology.

Mechanism of Action of this compound

This compound is an inhibitory peptide designed to competitively block the interaction between JNK and its substrates.[5] Unlike ATP-competitive small molecule inhibitors, this compound specifically prevents the phosphorylation of downstream targets by occupying the substrate-binding site on the JNK protein.[5] The primary and most well-characterized substrate of JNK is the transcription factor c-Jun.[4][6] By preventing the phosphorylation of c-Jun at its N-terminal residues (Ser-63 and Ser-73), this compound effectively inhibits the formation of the activated AP-1 (Activator Protein-1) transcription factor complex.[4][7] This, in turn, modulates the expression of a wide array of genes involved in cell proliferation, survival, and apoptosis.[4][5]

G Stress Stress Stimuli (UV, Cytokines, etc.) MKK4_7 MKK4/MKK7 Stress->MKK4_7 JNK JNK1/2 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis, Survival) AP1->Gene_Expression L_Jnki_1 This compound L_Jnki_1->JNK

Figure 1: JNK Signaling Pathway and this compound Inhibition.

Impact on Cancer Cell Lines: A Quantitative Overview

The therapeutic potential of this compound is underscored by its ability to induce apoptosis and inhibit survival pathways in various cancer cell lines. While comprehensive IC50 data across a broad spectrum of cancer types for this compound is not widely available in public literature, studies on specific malignancies, such as Chronic Lymphocytic Leukemia (CLL), have demonstrated its efficacy.

Cell Line TypeThis compound ConcentrationObserved EffectReference
Primary Chronic Lymphocytic Leukemia (CLL) cellsNot specifiedInduced apoptosis in the majority of patient samples.[5]
Colon Cancer Cells (Colo205, HCT15, HCA7)25-50 µMReduced TRAIL-induced cell death, suggesting a pro-apoptotic role for JNK in this context.

Note: The limited availability of standardized IC50 values for this compound highlights a need for further research to quantify its dose-dependent efficacy across diverse cancer histologies. For comparative context, the related small molecule JNK inhibitor SP600125 has shown IC50 values for c-Jun phosphorylation inhibition in the 5 to 10 µM range in cell-based assays.[6]

In primary CLL cells, treatment with this compound has been shown to reduce the phosphorylation of JNK1 and downstream anti-apoptotic proteins of the BCL2 family, such as BCL2 and MCL1.[5] This provides a mechanistic basis for its apoptosis-inducing effects. The serine-threonine kinase JNK1 is involved in critical cellular processes including proliferation, survival, differentiation, and apoptosis, contingent on the cellular environment.[5]

Experimental Protocols

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines a standard method for quantifying the apoptotic effect of this compound on adherent cancer cell lines using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound peptide inhibitor

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency within 24 hours.

  • Treatment: Prepare various concentrations of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

G start Start seed_cells Seed Cancer Cells in 6-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (various concentrations + control) incubate_24h->treat_cells incubate_treatment Incubate for Desired Time (e.g., 48h) treat_cells->incubate_treatment harvest_cells Harvest Cells (Adherent + Supernatant) incubate_treatment->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells analyze_flow Analyze via Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Figure 2: Workflow for Apoptosis Analysis via Flow Cytometry.
Western Blot Analysis of JNK Pathway Inhibition

This protocol is for assessing the efficacy of this compound in inhibiting the phosphorylation of JNK and its downstream target, c-Jun.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound peptide inhibitor

  • JNK pathway activator (e.g., Anisomycin, UV radiation, or TNF-α)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, anti-Actin/GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

    • Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes with Anisomycin) to induce JNK phosphorylation. Include non-stimulated and inhibitor-free controls.

  • Cell Lysis:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples and boil in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion and Future Directions

This compound represents a targeted approach to modulating the JNK signaling pathway, a network deeply intertwined with the fate of cancer cells. Its mechanism of action, which involves the direct inhibition of substrate binding, offers a specific means of intervention. Preliminary studies in cancer cell lines, particularly in CLL, demonstrate its potential to induce apoptosis by downregulating key survival proteins.

However, a comprehensive understanding of this compound's therapeutic window and its efficacy across a wider range of malignancies requires further investigation. Future research should focus on establishing detailed dose-response curves and IC50 values in a diverse panel of cancer cell lines. Additionally, exploring potential synergistic effects with conventional chemotherapeutic agents and other targeted therapies could unveil more potent treatment strategies. As our understanding of the nuanced roles of JNK signaling in different cancer types evolves, so too will the potential for precisely targeted inhibitors like this compound to make a significant impact in oncology.

References

An In-depth Technical Guide to the Cell Permeability of L-Jnki-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Its dysregulation is implicated in numerous pathologies, making it a prime target for therapeutic intervention. L-Jnki-1 is a peptide-based inhibitor designed to specifically target JNK, offering a promising avenue for treating JNK-mediated diseases. A significant hurdle for peptide-based therapeutics is their typically poor cell permeability. This compound overcomes this challenge through its conjugation to a cell-penetrating peptide (CPP), enabling it to efficiently traverse the cell membrane and engage its intracellular target.

This technical guide provides a comprehensive overview of the cell permeability of this compound, including quantitative data (illustrative), detailed experimental protocols for its quantification and mechanistic understanding, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Cellular Uptake

Quantifying the intracellular concentration of this compound is paramount to understanding its pharmacological activity. The following table summarizes key parameters related to its cell permeability.

Disclaimer: The following quantitative data is illustrative and intended to serve as a template for data presentation. Specific values for this compound should be determined experimentally.

ParameterValueCell LineMethodReference
Apparent Permeability (Papp) 5.8 x 10⁻⁶ cm/sCaco-2HPLC-MS/MS(Illustrative)
Intracellular Concentration (10 µM initial) 1.5 µM (at 2 hours)Primary NeuronsHPLC-MS/MS(Illustrative)
Uptake Half-life (t₁/₂) 45 minutesHeLaFluorescence Microscopy(Illustrative)
Mechanism of Entry TAT-mediated endocytosisMultipleConfocal Microscopy[2]

Experimental Protocols

Protocol for Quantification of this compound Cellular Uptake using HPLC-MS/MS

This protocol, adapted from methods used for the D-isoform of Jnki-1, provides a robust method for quantifying the intracellular concentration of this compound.

3.1.1 Materials

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled version of this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Analytical column (e.g., C18 reverse-phase)

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

3.1.2 Cell Preparation and Treatment

  • Seed cells (e.g., HeLa or primary neurons) in 6-well plates at a desired density and allow them to adhere overnight.

  • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM).

  • Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C in a humidified incubator.

3.1.3 Sample Collection and Preparation

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Add trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (cytosolic fraction) for analysis.

3.1.4 HPLC-MS/MS Analysis

  • Prepare a calibration curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the cell lysate from untreated cells.

  • Precipitate proteins from the samples and standards by adding three volumes of cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% FA).

  • Inject the sample onto the HPLC-MS/MS system.

  • Develop a gradient elution method to separate this compound from other cellular components.

  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Determining the Mechanism of Cellular Uptake

This protocol utilizes endocytosis inhibitors to elucidate the pathway of this compound entry into cells.

3.2.1 Materials

  • Fluorescently labeled this compound (e.g., FITC-L-Jnki-1)

  • Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Confocal microscope

3.2.2 Experimental Procedure

  • Seed cells on glass-bottom dishes suitable for confocal microscopy.

  • Pre-incubate the cells with the respective endocytosis inhibitors for 1 hour at 37°C.

  • Add FITC-L-Jnki-1 to the medium and incubate for an appropriate time (e.g., 1 hour).

  • Wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the nuclei with Hoechst 33342 for 10 minutes.

  • Wash the cells with PBS and image using a confocal microscope.

  • Quantify the intracellular fluorescence intensity in the presence and absence of inhibitors. A significant reduction in uptake with a specific inhibitor suggests the involvement of that particular endocytic pathway.

Visualizations

JNK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical JNK signaling cascade and the point of inhibition by this compound.

JNK_Pathway cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription L_Jnki_1 This compound L_Jnki_1->Inhibition Inhibition->JNK

Caption: JNK signaling pathway and its inhibition by this compound.

Experimental Workflow for Cell Permeability Assay

The diagram below outlines the key steps in a typical experiment to quantify the cell permeability of this compound.

Permeability_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture treatment Treat Cells with this compound cell_culture->treatment incubation Incubate for a Defined Time Period treatment->incubation washing Wash to Remove Extracellular Peptide incubation->washing lysis Cell Lysis washing->lysis quantification Quantify Intracellular This compound (HPLC-MS/MS) lysis->quantification end End quantification->end

Caption: Experimental workflow for quantifying this compound cell uptake.

Mechanism of TAT-Mediated Cell Entry

This compound utilizes the TAT peptide for cellular entry, a process that is thought to primarily occur via endocytosis.

TAT_Entry cluster_cell Cell Membrane extracellular Extracellular Space L_Jnki_1_TAT This compound-TAT membrane_binding Binding to Cell Surface (Proteoglycans) L_Jnki_1_TAT->membrane_binding endocytosis Endocytosis membrane_binding->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape JNK_target JNK Target endosomal_escape->JNK_target cytoplasm Cytoplasm

Caption: TAT-mediated cellular uptake of this compound.

Conclusion

This compound represents a significant advancement in the development of peptide-based therapeutics due to its enhanced cell permeability conferred by the TAT peptide. Understanding the quantitative aspects of its cellular uptake and the underlying mechanisms is crucial for its preclinical and clinical development. The protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize the cell permeability of this compound and similar peptide-based inhibitors. Further investigation into the precise kinetics of uptake and endosomal escape will undoubtedly contribute to the optimization of this promising therapeutic agent.

References

Methodological & Application

L-JNKI-1 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet (UV) irradiation, and heat shock.[1][2] The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[3] Dysregulation of the JNK pathway has been linked to various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4]

L-JNKI-1 is a cell-permeable peptide inhibitor that specifically targets JNK.[5][6] It acts by preventing the interaction of JNK with its downstream targets.[4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

JNK Signaling Pathway

The JNK signaling cascade is initiated by a wide range of stress stimuli.[7] This leads to the activation of a cascade of upstream kinases, ultimately resulting in the dual phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, which leads to the regulation of gene expression involved in various cellular responses.[2][4]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress Stimuli->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK JNK_Substrates_cyto Cytoplasmic Substrates JNK->JNK_Substrates_cyto cJun c-Jun JNK->cJun This compound This compound This compound->JNK Inhibition Gene_Expression Target Gene Expression (Apoptosis, Inflammation, etc.) cJun->Gene_Expression

Figure 1: JNK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Two primary in vitro methods are presented to assess the inhibitory effect of this compound on the JNK signaling pathway: a cell-based Western blot analysis of phospho-c-Jun and a biochemical in vitro kinase assay.

Cell-Based Assay: Inhibition of c-Jun Phosphorylation in Cultured Cells

This protocol details the steps to measure the inhibition of JNK activity in a cellular context by quantifying the phosphorylation of its direct downstream target, c-Jun, via Western blot.

Experimental Workflow:

Western_Blot_Workflow cluster_workflow Workflow A 1. Cell Culture (e.g., HeLa, HEK293) B 2. This compound Pre-treatment A->B C 3. JNK Activation (e.g., Anisomycin, UV) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Antibody Incubation (p-c-Jun, total c-Jun, GAPDH) G->H I 9. Detection & Analysis H->I

Figure 2: Western Blot Workflow for p-c-Jun.

Materials:

  • Cell line (e.g., HeLa, HEK293T)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

  • This compound peptide

  • JNK activator (e.g., Anisomycin, UV-C light source)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun (total), Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Plate cells at a suitable density in 6-well plates and culture overnight to allow for attachment and growth to 70-80% confluency.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (sterile water or PBS) for 1-2 hours.

  • JNK Activation: Stimulate the JNK pathway by adding a known activator. For example, treat cells with 25 µg/mL Anisomycin for 30 minutes or expose them to a controlled dose of UV-C radiation. Include an unstimulated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-c-Jun (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After detection, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.

Expected Results:

Treatment GroupThis compound Conc. (µM)JNK ActivatorRelative p-c-Jun Level
Unstimulated Control0-Baseline
Stimulated Control0+High
This compound Treatment 11+Reduced
This compound Treatment 25+Significantly Reduced
This compound Treatment 310+Very Low / Abolished[5]
This compound Treatment 420+Very Low / Abolished
Biochemical Assay: In Vitro JNK Kinase Assay

This protocol describes a direct in vitro kinase assay to measure the enzymatic activity of purified JNK and the inhibitory effect of this compound. This assay can be used to determine the IC50 value of the inhibitor.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • JNK substrate (e.g., GST-c-Jun or ATF2 fusion protein)

  • This compound peptide

  • Kinase assay buffer

  • ATP

  • 96-well plate (e.g., ELISA plate coated with substrate)

  • Primary antibody against the phosphorylated substrate (e.g., anti-phospho-c-Jun)

  • HRP-conjugated secondary antibody

  • TMB or other suitable substrate for colorimetric detection

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Substrate Coating: Coat a 96-well plate with the JNK substrate (e.g., GST-c-Jun) and incubate overnight at 4°C. Wash the wells with wash buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control to the wells.

    • Add recombinant active JNK to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding EDTA or by washing the wells.

  • Detection:

    • Add the primary antibody against the phosphorylated substrate and incubate for 1-2 hours at room temperature.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the detection substrate (e.g., TMB) and incubate until color develops.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of JNK inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Expected Data Presentation:

This compound Conc. (log M)% JNK Inhibition
-8...
-7.5...
-7...
-6.5...
-6...
-5.5...
-5...

Conclusion

The provided protocols offer robust methods for the in vitro characterization of the JNK inhibitor, this compound. The cell-based Western blot assay confirms the inhibitor's activity in a physiological context, while the in vitro kinase assay allows for the determination of its direct enzymatic inhibitory potency (IC50). Together, these assays provide a comprehensive profile of this compound's effectiveness as a JNK inhibitor for research and drug development purposes.

References

Application Notes and Protocols for L-JNKI-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), in various cell culture experiments. The protocols and data presented are intended to assist in the design and execution of experiments aimed at investigating the roles of the JNK signaling pathway in cellular processes such as apoptosis, proliferation, and inflammation.

Introduction to this compound

This compound is a peptide inhibitor that specifically targets the c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. The JNK signaling pathway is a critical regulator of numerous cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of this pathway has been implicated in a variety of diseases. This compound exerts its inhibitory effect by preventing the interaction of JNK with its upstream activators, MKK4 and MKK7, thereby blocking JNK phosphorylation and subsequent downstream signaling.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type, treatment duration, and the specific experimental endpoint. Below is a summary of concentrations reported in the literature.

InhibitorCell Line/TypeConcentrationTreatment DurationObserved Effect
This compound-10 µMNot Specified98% decrease in phosphorylated c-Jun and 100% decrease in phosphorylated Elk-1.[1]
JNKI PeptidesβTC-3 (insulin-secreting cell line)1 µmol/lDaily for 2 daysInhibition of IL-1β-induced apoptosis.[2]
L-JNKiPrimary Chronic Lymphocytic Leukemia (CLL) cells< 3 µM24 hoursInduction of apoptosis.[3]
D-JNKI-1HEI-OC1 (House Ear Institute-Organ of Corti 1) cells2 µMUp to 5 daysAmelioration of neomycin-induced cell death and apoptosis.[4][5]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its mechanism of action within the JNK signaling cascade and the general workflow for its application in cell culture experiments.

JNK_Signaling_Pathway JNK Signaling Pathway and this compound Inhibition Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis L_JNKI_1 This compound L_JNKI_1->MKK4_7 inhibits interaction with JNK

Caption: JNK signaling cascade and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound Treatment start Start cell_culture Cell Seeding and Culture (to 70-80% confluency) start->cell_culture pretreatment Pre-treatment with this compound (various concentrations) cell_culture->pretreatment stimulation Stimulation with JNK Activator (e.g., Anisomycin, UV, Cytokine) pretreatment->stimulation incubation Incubation (Defined duration) stimulation->incubation analysis Downstream Analysis incubation->analysis western Western Blot (p-JNK, p-c-Jun) analysis->western viability Cell Viability Assay (MTT, WST-8) analysis->viability apoptosis Apoptosis Assay (Annexin V/PI) analysis->apoptosis end End western->end viability->end apoptosis->end

Caption: Workflow for assessing this compound efficacy in cell culture.

Experimental Protocols

Western Blot for Phosphorylated JNK and c-Jun

This protocol is designed to assess the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation status of JNK and its downstream target, c-Jun.

Materials:

  • Cell line of interest

  • This compound

  • JNK activator (e.g., Anisomycin, UV-C light, or TNF-α)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Apoptosis-inducing agent (optional, as a positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

References

Application Notes and Protocols for L-Jnki-1 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the c-Jun N-terminal kinase (JNK) inhibitor, L-Jnki-1, and its more stable D-isomeric form (D-JNKI-1 or Brimapitide), in various mouse models of disease. The protocols and data presented are intended to serve as a guide for designing and conducting preclinical studies to evaluate the therapeutic potential of JNK inhibition.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, inflammation, and apoptosis.[1] Dysregulation of this pathway has been implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases, inflammatory conditions, and ischemic injuries. This compound is a cell-permeable peptide inhibitor that specifically blocks the interaction of JNK with its downstream targets, thereby attenuating the pathological consequences of JNK activation.[2] This document outlines the application of this compound and its D-isoform in mouse models of inflammatory bowel disease, Alzheimer's disease, Parkinson's disease, and spinal cord injury.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation by various stress stimuli, this pathway leads to the phosphorylation of several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell survival.

JNK_Signaling_Pathway Stress Stress Stimuli (Cytokines, ROS, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation L_Jnki_1 This compound L_Jnki_1->JNK Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression

JNK Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of D-JNKI-1 in Murine Disease Models

The following tables summarize quantitative data from studies utilizing D-JNKI-1 in various mouse models.

Table 1: D-JNKI-1 in a Mouse Model of Chronic Colitis

ParameterControl GroupD-JNKI-1 Treated Group (1 µg/kg, s.c.)p-valueReference
Disease Activity Index (DAI) - 1.0% DSSVariesSignificantly decreased0.013[3][4]
Disease Activity Index (DAI) - 1.5% DSSVariesSignificantly decreased0.007[3][4]
Rectal Bleeding (1.0% DSS)VariesSignificantly reduced< 0.05[4]
Stool Consistency (1.5% DSS)VariesSignificantly improved< 0.01[4]
CD4+ and CD8+ Cell ExpressionVariesReduced (not significant)N/A[3]

Table 2: D-JNKI-1 (Brimapitide) in a 5xFAD Mouse Model of Alzheimer's Disease

ParameterControl GroupD-JNKI-1 Treated GroupOutcomeReference
CognitionDeficitsImproved with 0.3 mg/kg and 3 mg/kgDose-dependent improvement[5][6]
Neuronal DegenerationPresentReduced with 0.3 mg/kg and 3 mg/kgNeuroprotective effect[5][6]
Amyloid BurdenHighDecreased only with 3 mg/kg doseHigher dose required for plaque reduction[5][6]
Synaptic DegenerationPresentDecreased only with 3 mg/kg doseHigher dose required for synaptic protection[5][6]

Table 3: JNK Inhibitors in Mouse Models of Neurodegeneration and Injury

Disease ModelJNK InhibitorAdministrationKey Quantitative OutcomesReference
Parkinson's Disease (MPTP model)JNK Inhibitors (BI78D3, BI87G9)To be determinedProtection of dopaminergic neurons, reduction in oxidative stress[7]
Spinal Cord InjuryD-JNKI-1Single i.p. injection (dose not specified) 6h post-injuryImproved locomotor recovery, increased white matter sparing[1]
Cerebral Ischemia (MCAo)D-JNKI-10.1 mg/kg, i.v., 3h post-MCAoReduced lesion size from 28.2 mm³ to 13.9 mm³[8]
Traumatic Brain InjuryD-JNKI-1Not specifiedReduced total and phospho-tau accumulation[9]

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Induction (e.g., DSS, MPTP, Surgery) Animal_Acclimatization->Disease_Induction Group_Randomization Group Randomization (Vehicle, this compound) Disease_Induction->Group_Randomization Treatment_Administration Treatment Administration (s.c., i.p., i.v.) Group_Randomization->Treatment_Administration Monitoring Monitoring (Clinical Scores, Behavior) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Biochemistry) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

A generalized workflow for in vivo studies with this compound.
Protocol 1: D-JNKI-1 Administration in a DSS-Induced Chronic Colitis Mouse Model

This protocol is adapted from studies investigating the effect of D-JNKI-1 on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.[3][4]

1. Materials:

  • Female C57/BL6 mice

  • Dextran Sulfate Sodium (DSS)

  • D-JNKI-1 (also known as XG-102)

  • 0.9% Sodium Chloride (Saline) solution

  • Standard laboratory equipment for subcutaneous injections

2. Disease Induction:

  • Induce chronic colitis by cyclic administration of DSS in the drinking water. Concentrations of 1.0% and 1.5% DSS have been used to induce a mild form of chronic colitis.[3]

  • A typical cycle might involve 5-7 days of DSS administration followed by a period of regular drinking water.

3. D-JNKI-1 Preparation and Administration:

  • Dissolve D-JNKI-1 in 0.9% sodium chloride solution to a final concentration for a 1 µg/kg dose.

  • Administer 1 µg/kg of D-JNKI-1 via subcutaneous (s.c.) nuchal (back of the neck) injection.

  • In the chronic colitis model, injections were given on days 2, 12, and 22 of the study.[3]

  • The control group receives subcutaneous injections of physiological saline at the same time points.

4. Assessment of Colitis Severity:

  • Monitor mice daily for body weight, stool consistency, and the presence of occult or gross rectal bleeding.

  • Calculate the Disease Activity Index (DAI) based on these parameters.

  • At the end of the study (e.g., day 30), sacrifice the animals and collect the colon for histological evaluation using a crypt damage score.

  • Perform immunohistochemical analysis for inflammatory markers such as CD4+ and CD8+ cells.

Protocol 2: D-JNKI-1 (Brimapitide) Administration in the 5xFAD Mouse Model of Alzheimer's Disease

This protocol is based on studies evaluating the neuroprotective effects of Brimapitide in the 5xFAD transgenic mouse model.[5][6]

1. Animals:

  • Three-month-old 5xFAD transgenic mice.

2. D-JNKI-1 (Brimapitide) Administration:

  • Administer Brimapitide intravenously (i.v.).

  • Two dosage regimens have been tested: 0.3 mg/kg and 3 mg/kg.[6]

  • Treatment is administered over a period of 6 months.[6]

  • The control group receives intravenous injections of a suitable vehicle (e.g., NaCl).

3. Assessment of Therapeutic Efficacy:

  • Cognitive Function: Perform neurobehavioral tests such as the Morris water maze to assess learning and memory.[10]

  • Histopathological Analysis: At the end of the treatment period, perfuse the mice and collect brain tissue.

    • Perform immunohistochemistry to quantify Aβ plaque burden and assess for neuronal and synaptic loss.

  • Biochemical Analysis:

    • Prepare brain homogenates to measure levels of soluble and insoluble Aβ.

    • Conduct Western blotting to analyze the phosphorylation status of JNK and its downstream targets.

Protocol 3: JNK Inhibitor Administration in the MPTP Mouse Model of Parkinson's Disease

This protocol provides a general framework for testing JNK inhibitors in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.[7][11]

1. MPTP Model Induction:

  • Use a validated MPTP administration protocol to induce dopaminergic neurodegeneration. A common regimen involves multiple intraperitoneal (i.p.) injections of MPTP.[12]

  • Caution: MPTP is a potent neurotoxin and requires strict safety precautions during handling and administration.

2. JNK Inhibitor Administration:

  • The optimal dose and route of administration for novel JNK inhibitors need to be determined through pharmacokinetic studies.[7]

  • Administer the JNK inhibitor at selected time points relative to MPTP administration (e.g., pre-treatment, co-administration, or post-treatment) to assess its protective or restorative effects.

3. Evaluation of Neuroprotection:

  • Behavioral Analysis: Conduct motor function tests such as the rotarod test or pole test to evaluate motor coordination and deficits.[13]

  • Neurochemical Analysis: Measure striatal dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis:

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Assess for markers of oxidative stress and neuroinflammation in the brain tissue.

  • Biochemical Analysis:

    • Use Western blotting to confirm the inhibition of the JNK signaling pathway in the brain tissue of treated animals.

Conclusion

The administration of this compound and its D-isoform has shown therapeutic potential in a range of preclinical mouse models of inflammatory and neurodegenerative diseases. The protocols and data provided herein offer a foundation for researchers to further explore the efficacy and mechanisms of JNK inhibition as a promising therapeutic strategy. Careful consideration of the specific disease model, inhibitor dosage, route of administration, and relevant outcome measures is crucial for the successful design and interpretation of these studies.

References

L-JNKI-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and preparation of L-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). Adherence to these guidelines is crucial for ensuring the inhibitor's stability, activity, and the reproducibility of experimental results.

Product Information

This compound is a potent and specific inhibitor of the JNK signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. It is a lyophilized peptide that requires reconstitution before use in in vitro and in vivo experimental models.

Solubility Data

This compound exhibits solubility in aqueous solutions. The following table summarizes the solubility data gathered from various suppliers. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventSolubilitySource(s)
Water (H₂O)≥ 100 mg/mL (approximately 26.16 mM)[1][2][3]
Water (H₂O)2 mg/mL[4][5]
Phosphate-Buffered Saline (PBS)100 mg/mL (26.16 mM) with sonication[2]

Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration[1][3][6]. Variations in reported solubility may be due to differences in the specific product formulation or experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution (Aqueous)

This protocol describes the preparation of a high-concentration stock solution of this compound in water for in vitro applications.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-equilibration: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Reconstitution: Add the desired volume of sterile water to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of water).

  • Dissolution: Gently vortex the vial to dissolve the peptide. If complete dissolution is not achieved, sonication may be used to aid the process[2].

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes[1][5].

  • Storage: Store the aliquots at -20°C or -80°C. Stock solutions are reported to be stable for up to 6 months when stored at -20°C[4][5]. For longer-term storage, -80°C is recommended[1].

Working Solution Preparation

For cell-based assays, dilute the stock solution to the final working concentration using the appropriate cell culture medium. If using water as the solvent for the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before adding it to cells[1][6].

JNK Signaling Pathway Inhibition

The diagram below illustrates the canonical JNK signaling pathway and the point of inhibition by this compound. External stimuli activate a kinase cascade, leading to the phosphorylation and activation of JNK, which in turn phosphorylates transcription factors like c-Jun, leading to a cellular response. This compound prevents the interaction of JNK with its substrates, thereby inhibiting downstream signaling.

JNK_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKKK MKKK MKK47 MKK4/7 MKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun JNK->cJun Apoptosis Apoptosis, Inflammation, etc. cJun->Apoptosis L_JNKI_1 This compound L_JNKI_1->JNK Inhibits

JNK Signaling Pathway Inhibition by this compound

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the standard workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow Start Start: Obtain Lyophilized this compound Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate AddSolvent Add Sterile Water to Desired Concentration Equilibrate->AddSolvent Dissolve Vortex to Dissolve (Optional: Sonicate if needed) AddSolvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Ready for Use in Experiments Store->End

This compound Stock Solution Preparation Workflow

References

Application Notes: Using L-Jnki-1 in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a critical role in regulating cellular responses to a wide array of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling pathway is implicated in numerous cellular processes such as apoptosis, inflammation, cell differentiation, and proliferation.[1][2] Dysregulation of this pathway is associated with various diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2]

L-Jnki-1 is a cell-permeable peptide inhibitor designed to specifically block the JNK signaling pathway.[3] It functions by preventing the interaction between JNK and its substrates, thereby inhibiting downstream signaling events. Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture.[3] Combining the use of this compound with immunoprecipitation allows researchers to investigate JNK-dependent protein-protein interactions, elucidate the composition of JNK signaling complexes, and validate the efficacy of JNK inhibition on specific molecular interactions.

Mechanism of Action of this compound

This compound is a synthetic, cell-permeable peptide that acts as a specific inhibitor of the JNK signaling pathway. Its mechanism involves blocking the interaction of JNK with its protein substrates, such as the transcription factor c-Jun.[2] Unlike ATP-competitive kinase inhibitors, this compound does not interfere with the catalytic activity of JNK itself but rather prevents the kinase from phosphorylating its downstream targets. This is achieved by competitively binding to the substrate-docking domain on JNK. This specificity makes this compound a valuable tool for dissecting the precise roles of JNK-substrate interactions in cellular signaling.

JNK Signaling Pathway and this compound Inhibition

The JNK signaling cascade is typically initiated by extracellular stimuli that activate a series of upstream kinases. This cascade involves MAP3Ks (e.g., MEKK1) which phosphorylate and activate MAP2Ks (MKK4 and MKK7).[2] MKK4 and MKK7, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues, leading to its activation.[4] Activated JNK then translocates to the nucleus or acts on cytoplasmic and mitochondrial targets to phosphorylate a variety of substrates, including transcription factors (c-Jun, ATF2) and members of the Bcl-2 family, ultimately controlling cellular fate.[1][2][4] this compound intervenes by preventing JNK from binding to these substrates, effectively halting the signal transmission.

JNK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAP3K MAP3K (e.g., MEKK1, ASK1) MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates Cytoplasmic Substrates Cytoplasmic Substrates (e.g., Bcl-2 family) JNK->Cytoplasmic Substrates phosphorylates JNK_n JNK_n JNK->JNK_n translocates L_Jnki_1 This compound L_Jnki_1->JNK inhibits substrate binding TF Transcription Factors (e.g., c-Jun, ATF2) Gene_Expression Gene Expression (Apoptosis, Proliferation, etc.) TF->Gene_Expression regulates

Caption: JNK signaling pathway illustrating the kinase cascade and the inhibitory action of this compound.

Quantitative Data for JNK Inhibitors

The table below summarizes key efficacy data from published studies. This data is crucial for determining the optimal concentration for cell treatment prior to immunoprecipitation.

InhibitorConcentrationTarget/AssayResult
This compound 10 µMPhosphorylation of c-Jun and Elk-1Decreased phosphorylated c-Jun by 98% and phosphorylated Elk-1 by 100%.
D-JNKI-1 1 µM - 1 mMNeomycin-induced apoptosis in hair cellsPrevents apoptosis and loss of hair cells.
D-JNKI-1 10 µMNeomycin-induced ototoxicityEffectively prevents hair cell death and hearing loss.

Note: D-JNKI-1 is the retro-inverso form of the JNK-inhibitory peptide, which provides increased stability.

Experimental Protocols

Application: Investigating JNK-Dependent Protein Interactions via Immunoprecipitation

This protocol describes the use of this compound to treat cells prior to lysis and immunoprecipitation of a target protein. The goal is to determine if the interaction between the target protein and its binding partners is dependent on JNK signaling.

Experimental Workflow

IP_Workflow A 1. Cell Culture Grow cells to desired confluency (e.g., 80-90%). B 2. Treatment Treat one set of cells with this compound. Treat control set with vehicle. A->B C 3. Cell Lysis Harvest and lyse cells in non-denaturing buffer with protease/phosphatase inhibitors. B->C D 4. Pre-clearing (Optional) Incubate lysate with beads to reduce non-specific binding. C->D E 5. Immunoprecipitation Incubate lysate with primary antibody (e.g., anti-JNK or anti-target protein). D->E F 6. Complex Capture Add Protein A/G beads to capture antibody-antigen complexes. E->F G 7. Washing Wash beads multiple times to remove non-specifically bound proteins. F->G H 8. Elution Elute protein complexes from beads using elution buffer or SDS sample buffer. G->H I 9. Analysis Analyze eluates by SDS-PAGE and Western Blotting for interacting proteins. H->I

Caption: Workflow for immunoprecipitation following cell treatment with this compound.

Detailed Protocol

Materials and Reagents:

  • Cells: Cell line of interest expressing the target protein(s).

  • This compound Peptide: Stock solution prepared in a suitable solvent (e.g., sterile water or PBS).

  • Antibodies: IP-grade primary antibody against the target protein (e.g., anti-JNK, anti-c-Jun); non-specific IgG for negative control; secondary antibodies for Western Blotting.

  • Protein A/G Beads: Agarose or magnetic beads.

  • Buffers and Solutions:

    • Cell Culture Medium

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

    • Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).

    • Wash Buffer: Lysis buffer or a variation with lower detergent concentration.

    • Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or 2X Laemmli SDS-PAGE sample buffer.

    • Neutralization Buffer (if using low pH elution): 1 M Tris-HCl, pH 8.5.

Procedure:

  • Cell Culture and Treatment: a. Plate cells and grow them to 80-90% confluency. b. For the treatment group, add this compound to the culture medium at a final concentration determined from efficacy data (e.g., 10 µM). For the control group, add an equivalent volume of the vehicle (solvent). c. Incubate for a predetermined time (e.g., 1-4 hours) to allow for peptide uptake and JNK inhibition.

  • Cell Lysate Preparation: a. After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate PBS completely and add ice-cold non-denaturing lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).

  • Pre-Clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to ~1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the IP-grade primary antibody against your protein of interest (use the manufacturer's recommended amount). b. As a negative control, add an equivalent amount of a non-specific IgG from the same host species to a separate aliquot of lysate. c. Incubate on a rotator overnight at 4°C.

  • Immune Complex Capture: a. Add 30-50 µL of Protein A/G bead slurry to each sample. b. Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and carefully aspirate the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-5 times to effectively remove non-specifically bound proteins.

  • Elution: a. For SDS-PAGE Analysis: After the final wash, remove all supernatant. Add 30-50 µL of 2X Laemmli sample buffer directly to the beads. b. Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blot: a. Load the eluted samples onto an SDS-PAGE gel, along with a portion of the initial cell lysate (input control). b. Perform electrophoresis, transfer proteins to a membrane, and probe with antibodies against the immunoprecipitated protein and its expected interaction partners. c. Compare the bands in the this compound treated lane versus the control lane. A diminished or absent band for an interacting protein in the treated sample suggests the interaction is JNK-dependent.

References

Application Notes and Protocols for L-Jnki-1 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the cell-permeable JNK inhibitor, L-Jnki-1, in Chromatin Immunoprecipitation (ChIP) experiments. This document outlines the mechanism of action, provides exemplary quantitative data, and offers detailed protocols for investigating the role of JNK signaling in protein-DNA interactions and chromatin modifications.

Introduction to JNK Signaling and Chromatin Regulation

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are crucial mediators of cellular responses to stress stimuli, cytokines, and growth factors.[1][2] JNKs are activated through a phosphorylation cascade and, once active, translocate to the nucleus where they phosphorylate a variety of substrates, including transcription factors and histone proteins.[3][4][5] This activity directly influences gene expression by modulating chromatin structure and the recruitment of transcriptional machinery.[3][4]

One key role of JNK in the nucleus is the regulation of chromatin accessibility. JNK has been shown to phosphorylate histone H3 at serine 10 (H3S10), a modification associated with transcriptional activation.[6][7] By inhibiting JNK activity with this compound, researchers can investigate the direct impact of this signaling pathway on the chromatin landscape and the expression of specific genes. ChIP is a powerful technique to elucidate these mechanisms by capturing a snapshot of protein-DNA interactions in the cell.[8]

This compound: A Specific JNK Inhibitor

This compound is a cell-permeable peptide inhibitor that specifically blocks the JNK signaling pathway. Its cell-permeable nature allows for the effective inhibition of JNK activity within intact cells, making it a valuable tool for studying the downstream effects of JNK signaling on nuclear processes.[9] By treating cells with this compound prior to performing a ChIP assay, researchers can assess how the inhibition of JNK affects the binding of specific proteins to DNA and the presence of histone modifications at particular genomic loci.

Data Presentation: Expected Outcomes of JNK Inhibition in ChIP

The following tables provide a summary of expected quantitative outcomes when using a JNK inhibitor like this compound in ChIP experiments. The specific values will vary depending on the cell type, experimental conditions, and the specific genomic locus being investigated.

Table 1: Representative Data for ChIP-qPCR Analysis of a JNK Target Gene Promoter

Target ProteinTreatment% Input (Gene Promoter)Fold Enrichment vs. IgGFold Change vs. Vehicle
Phospho-c-Jun (Ser63)Vehicle (DMSO)1.5%151.0
Phospho-c-Jun (Ser63)This compound (10 µM)0.3%30.2
Histone H3 (pan)Vehicle (DMSO)5.0%501.0
Histone H3 (pan)This compound (10 µM)4.8%480.96
IgGVehicle (DMSO)0.1%1N/A
IgGThis compound (10 µM)0.1%1N/A

Table 2: Optimization of this compound Concentration for ChIP

This compound Conc.Cell Viabilityp-c-Jun (Western Blot)Fold Enrichment (Target Gene)
0 µM (Vehicle)>95%100%15
1 µM>95%60%10
5 µM>95%25%5
10 µM>90%10%3
25 µM~80%<5%2.5

Signaling Pathway and Experimental Workflow Diagrams

JNK_Signaling_Pathway JNK Signaling Pathway and Chromatin Modification cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli / Cytokines MAP3K MAP3K (e.g., MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK JNK_nuc JNK JNK->JNK_nuc Translocation L_Jnki_1 This compound L_Jnki_1->JNK Cytoplasm Cytoplasm Nucleus Nucleus cJun c-Jun JNK_nuc->cJun HistoneH3 Histone H3 JNK_nuc->HistoneH3 pcJun p-c-Jun cJun->pcJun Phosphorylation Transcription Gene Transcription pcJun->Transcription pH3S10 p-H3S10 HistoneH3->pH3S10 Phosphorylation (S10) pH3S10->Transcription

Caption: JNK signaling pathway leading to chromatin modification.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow with this compound start Start with Cultured Cells treatment Treat with this compound or Vehicle Control start->treatment crosslink Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation Immunoprecipitation (Antibody against target protein) lysis->immunoprecipitation capture Capture Antibody-Protein-DNA Complexes (Protein A/G beads) immunoprecipitation->capture wash Wash to Remove Non-specific Binding capture->wash elution Elute Chromatin wash->elution reverse Reverse Cross-links elution->reverse purification Purify DNA reverse->purification analysis Downstream Analysis (qPCR or Sequencing) purification->analysis

Caption: Experimental workflow for ChIP using this compound.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) with this compound Treatment

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Antibody specific to the target protein of interest

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Low Salt Wash Buffer

  • High Salt Wash Buffer

  • LiCl Wash Buffer

  • TE Buffer

  • Elution Buffer

  • Proteinase K

  • RNase A

  • Reagents for DNA purification

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with the desired concentration of this compound or vehicle control for the optimized duration. This needs to be determined empirically but a starting point is 10 µM for 2-4 hours.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and resuspend in Cell Lysis Buffer containing Protease Inhibitor Cocktail.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet nuclei and resuspend in Nuclear Lysis Buffer.

    • Sonicate the lysate to shear chromatin to an average size of 200-500 bp. Optimization of sonication conditions is critical.[10]

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin supernatant with ChIP Dilution Buffer.

    • Set aside a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the remaining chromatin with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.

  • Immune Complex Capture and Washes:

    • Add Protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.

    • Purify the DNA using a spin column-based kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

Protocol 2: Analysis of ChIP DNA by Quantitative PCR (ChIP-qPCR)

Materials:

  • Purified ChIP DNA and Input DNA

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • Primers specific for the genomic regions of interest

Procedure:

  • Primer Design and Validation:

    • Design primers to amplify 80-200 bp regions of the target gene promoters or other genomic loci of interest.

    • Validate primer efficiency by running a standard curve with a dilution series of input DNA.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix for each sample (ChIP and input) and each primer set. A typical reaction includes SYBR Green Master Mix, forward and reverse primers, and template DNA.

    • Include a no-template control for each primer pair.

  • qPCR Program:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the percentage of input for each sample using the following formula: % Input = 100 * 2^(Ct(Input) - Ct(ChIP)).[8]

    • Normalize the % input of the specific antibody IP to the % input of the IgG control to determine the fold enrichment.

    • Compare the fold enrichment between this compound-treated and vehicle-treated samples to assess the effect of JNK inhibition on the protein-DNA interaction at the specific genomic locus.

References

Application Notes and Protocols: L-Jnki-1 in CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) signaling family, playing pivotal roles in a variety of cellular processes including apoptosis, inflammation, and stress responses.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, such as neurodegenerative diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[2][3][4] L-Jnki-1 is a selective peptide inhibitor of JNK1, which acts by binding to the JNK active site and preventing the phosphorylation of its substrates.[1]

CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to various stimuli, including small molecule inhibitors.[5][6][7] By combining this compound with CRISPR screening, researchers can uncover novel genetic determinants of sensitivity or resistance to JNK1 inhibition, identify synthetic lethal interactions, and elucidate the broader biological context of the JNK signaling network.

This document provides a detailed protocol and application notes for utilizing this compound in a CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to JNK1 inhibition.

Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is activated by various stress stimuli and involves upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of JNK.[2] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in cell survival, proliferation, and apoptosis.[4]

JNK_Signaling_Pathway Stress Environmental Stress (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun L_Jnki_1 This compound L_Jnki_1->JNK Cellular_Response Cellular Responses (Apoptosis, Proliferation, Inflammation) cJun->Cellular_Response

JNK Signaling Pathway and this compound Inhibition.

Experimental Application: CRISPR Knockout Screen for this compound Sensitizers

This protocol outlines a negative selection (dropout) screen to identify gene knockouts that enhance the cytotoxic effects of this compound in a cancer cell line.

Experimental Workflow

The overall workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, treating the cell population with this compound, and then using next-generation sequencing (NGS) to identify sgRNAs that are depleted in the treated population compared to a control group.[8][9]

CRISPR_Screen_Workflow Start Start: Cas9-Expressing Cells Transduction Lentiviral Transduction (MOI < 0.3) Start->Transduction Lentiviral_Library Lentiviral GeCKO v2 Library Lentiviral_Library->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Cell_Pool Stable sgRNA Library Cell Pool Selection->Cell_Pool Split Split Population Cell_Pool->Split Control Control (DMSO) Split->Control Arm 1 Treatment Treatment (this compound) Split->Treatment Arm 2 Culture Cell Culture (14 days) Control->Culture Treatment->Culture gDNA_Extraction Genomic DNA Extraction Culture->gDNA_Extraction PCR sgRNA Amplification (PCR) gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis: Identify Depleted sgRNAs NGS->Analysis

CRISPR Knockout Screen Workflow with this compound.

Protocols

Cell Line Preparation
  • Select a cancer cell line of interest (e.g., A549, non-small cell lung cancer).

  • Ensure the cell line stably expresses Cas9. If not, transduce with a lentiviral vector encoding Cas9 and select for a stable, high-activity clone.

  • Culture Cas9-expressing cells in appropriate media (e.g., DMEM + 10% FBS) at 37°C and 5% CO₂.

Determination of this compound Working Concentration
  • Plate Cas9-expressing cells in a 96-well plate.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.

  • Determine cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC20 (the concentration that inhibits growth by 20%) to use for the screen. This concentration should provide sufficient selective pressure without causing excessive cell death in the general population.

Lentiviral Library Transduction
  • Use a genome-scale CRISPR knockout library (e.g., GeCKO v2).[9]

  • Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 300-500 cells per sgRNA after selection.

  • Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single viral particle.

  • 24 hours post-transduction, replace the virus-containing media with fresh media containing puromycin (concentration determined by a kill curve) to select for successfully transduced cells.

  • Expand the selected cells while maintaining library coverage.

This compound Screening
  • Harvest the stable sgRNA library cell pool and split it into two populations: a control group and a treatment group.

  • Treat the control group with the vehicle (e.g., DMSO).

  • Treat the treatment group with the predetermined IC20 concentration of this compound.

  • Culture both populations for 14-21 days, passaging as necessary and consistently maintaining library coverage.

  • At the end of the culture period, harvest at least 2 x 10⁷ cells from each population for genomic DNA extraction.

Sequencing and Data Analysis
  • Isolate genomic DNA from the control and this compound-treated cell pellets.

  • Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters.[9]

  • Purify the PCR products and quantify the library.

  • Perform high-throughput sequencing on an Illumina platform (e.g., NextSeq 500).

  • Align reads to the sgRNA library reference and count the occurrences of each sgRNA.

  • Use software like MAGeCK to identify sgRNAs and, by extension, genes that are significantly depleted in the this compound-treated population compared to the control.

Hypothetical Data Presentation

The results of the screen can be summarized to highlight the top candidate genes that, when knocked out, sensitize the cells to this compound.

Table 1: this compound IC50 Determination in A549-Cas9 Cells

This compound Conc. (µM)% Viability (Relative to DMSO)
0100
595
1081
2055
4023
808

Based on this hypothetical data, an IC20 concentration of approximately 12 µM would be selected for the screen.

Table 2: Top Gene Hits from CRISPR Screen Analysis (MAGeCK)

Gene SymbolDescriptionsgRNA Count (Control)sgRNA Count (this compound)Log2 Fold Changep-value
DUSP4Dual specificity phosphatase 415,4301,280-3.591.2e-8
ATF2Activating transcription factor 212,8902,150-2.585.6e-7
MAP3K5Mitogen-activated protein kinase kinase kinase 5 (ASK1)18,2103,540-2.369.1e-7
BCL2L1BCL2 like 1 (Bcl-xL)11,5602,410-2.262.4e-6

This hypothetical data suggests that knocking out genes like DUSP4 (a phosphatase that can inactivate JNK) or the anti-apoptotic gene BCL2L1 could significantly enhance cell death in the presence of this compound.

Conclusion

The combination of a selective JNK1 inhibitor like this compound with a genome-wide CRISPR screening platform provides a powerful, unbiased approach to probe the complexities of the JNK signaling pathway. This methodology can identify novel therapeutic targets, uncover mechanisms of drug resistance, and reveal synthetic lethal interactions that can be exploited for cancer therapy and other disease areas where JNK signaling is a critical driver. The protocols and data presented here offer a framework for researchers to design and execute such screens, ultimately accelerating drug development and our understanding of cellular signaling networks.

References

Probing the JNK Pathway: A Detailed Protocol for Western Blot Analysis of p-JNK Following L-Jnki-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the detection and quantification of phosphorylated c-Jun N-terminal kinase (p-JNK) using Western blot analysis after treatment with L-Jnki-1, a potent JNK inhibitor. These application notes and protocols are designed to ensure reliable and reproducible results for assessing the efficacy of this compound in modulating the JNK signaling pathway, a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation.

Introduction to the JNK Signaling Pathway and this compound Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a key branch of the mitogen-activated protein kinase (MAPK) cascades.[1][2] It is activated by a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[2][3] The pathway involves a tiered kinase cascade where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MKK4 or MKK7), which in turn phosphorylates JNK at threonine (Thr183) and tyrosine (Tyr185) residues, leading to its activation.[4][5] Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, thereby modulating gene expression related to critical cellular events.[3][5]

This compound is a cell-permeable peptide inhibitor that specifically targets the JNK signaling pathway.[6] It functions by preventing the interaction between JNK and its substrates, thereby blocking the downstream signaling cascade.[7] The D-isoform of this inhibitor, D-JNKI-1, has been shown to reverse pathological events in mitochondria and attenuate c-Jun phosphorylation.[8] Studies have demonstrated that this compound can significantly suppress JNK activity and reduce the phosphorylation of its substrates.[9]

Quantitative Analysis of this compound Mediated Inhibition of JNK Phosphorylation

The inhibitory effect of this compound on JNK phosphorylation is dose-dependent. The following table summarizes representative quantitative data on the reduction of p-JNK levels following treatment with this compound.

This compound Concentration (µM)% Inhibition of c-Jun Phosphorylation (Relative to Stimulated Control)% Inhibition of Elk-1 Phosphorylation (Relative to Stimulated Control)
0 (Vehicle Control)0%0%
1Data not availableData not available
5Data not availableData not available
1098%[9]100%[9]

Note: This data is illustrative and based on published findings for the inhibition of JNK substrates.[9] Actual results may vary depending on the specific experimental conditions, including cell type, stimulus, and treatment duration.

Detailed Western Blot Protocol for p-JNK Detection

This protocol is optimized for the detection of phosphorylated JNK. Special attention must be paid to the preservation of phosphorylation states throughout the procedure.

I. Materials and Reagents

  • Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, and cell culture dishes.

  • JNK Activator: Anisomycin, UV radiation, or other appropriate stimulus.

  • This compound Inhibitor: Stock solution in an appropriate solvent (e.g., water).[9]

  • Lysis Buffer: RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[10]

  • Protein Assay Reagents: BCA or Bradford protein assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, and 2x Laemmli sample buffer.

  • Western Blotting Reagents: PVDF or nitrocellulose membrane, methanol, transfer buffer.

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[10] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-JNK (Thr183/Tyr185) polyclonal antibody (e.g., Invitrogen PA5-36753, Cell Signaling Technology #9251).[11][12] Recommended dilution: 1:500-1:1000.[11]

    • Rabbit or mouse anti-total JNK antibody (for loading control).

    • Mouse anti-β-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

  • Equipment: Cell culture incubator, centrifuges, electrophoresis apparatus, electroblotting system, imaging system for chemiluminescence detection.

II. Experimental Workflow

G Western Blot Workflow for p-JNK Detection cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting A 1. Seed and Culture Cells B 2. Pre-treat with this compound A->B C 3. Stimulate JNK Pathway B->C D 4. Cell Lysis C->D Proceed to lysis E 5. Protein Quantification D->E F 6. Sample Denaturation E->F G 7. SDS-PAGE F->G Load samples H 8. Protein Transfer G->H I 9. Blocking H->I J 10. Primary Antibody Incubation I->J K 11. Secondary Antibody Incubation J->K L 12. Signal Detection K->L G JNK Signaling Pathway and this compound Inhibition Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates (Thr183, Tyr185) pJNK p-JNK (Active) JNK->pJNK activation Substrates Downstream Substrates (e.g., c-Jun, ATF2) pJNK->Substrates phosphorylates Response Cellular Responses (Apoptosis, Inflammation) Substrates->Response L_Jnki_1 This compound L_Jnki_1->pJNK inhibits interaction with substrates

References

Troubleshooting & Optimization

L-Jnki-1 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Jnki-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful in vivo delivery of the this compound peptide inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). It is the L-stereoisomer of the more commonly studied D-Jnki-1 (also known as XG-102 or AM-111). This compound works by binding to JNK and preventing its interaction with downstream substrates, thereby inhibiting the JNK signaling pathway, which is implicated in apoptosis, inflammation, and cellular stress responses.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: The primary challenges for in vivo delivery of this compound, like many therapeutic peptides, include:

  • Solubility and Stability: Ensuring the peptide remains soluble and stable in physiological solutions and in the presence of biological fluids.

  • Blood-Brain Barrier (BBB) Permeability: Effectively delivering the peptide to the central nervous system for neurological applications.

  • Off-Target Effects and Toxicity: Minimizing unintended interactions with other kinases or cellular components to reduce toxicity.

  • Pharmacokinetics and Bioavailability: Achieving and maintaining therapeutic concentrations at the target site due to potential rapid clearance and degradation.

Q3: How does this compound compare to its D-isoform, D-Jnki-1, for in vivo use?

A3: Both this compound and D-Jnki-1 are potent JNK inhibitors. However, D-peptides are generally more resistant to proteolytic degradation compared to their L-counterparts, which can result in a longer in vivo half-life for D-Jnki-1. Most of the published in vivo research has focused on D-Jnki-1, providing a larger body of data on its efficacy and safety in various models. The choice between the L- and D-isoform may depend on the specific experimental goals, required duration of action, and the target tissue.

Troubleshooting Guides

Solubility and Formulation Issues

Problem: this compound precipitates out of solution upon reconstitution or dilution in my experimental buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Poor intrinsic solubility in the chosen buffer This compound is reported to be soluble in water (H₂O) at ≥ 100 mg/mL.[1] For in vivo use, sterile phosphate-buffered saline (PBS) is a common vehicle. If precipitation occurs, ensure the final pH of the solution is within a stable range for the peptide.Peptides have an isoelectric point (pI) at which their net charge is zero, leading to minimal solubility. Adjusting the pH away from the pI can increase solubility.
Aggregation Peptides can aggregate at high concentrations. Try preparing a more dilute stock solution and administering a larger volume, if feasible for the animal model.Lowering the concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.
Improper dissolution technique If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1] Always use freshly prepared solutions for in vivo experiments.These methods can help overcome kinetic barriers to dissolution. Fresh preparations minimize the risk of degradation or aggregation over time.
Buffer components Certain salts or other components in a custom buffer may promote precipitation. If possible, simplify the buffer composition or test solubility in different biocompatible buffers.The ionic strength and specific ions in a buffer can influence peptide solubility.
Inconsistent Efficacy or Lack of In Vivo Activity

Problem: I am not observing the expected therapeutic effect of this compound in my animal model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Peptide Degradation L-peptides are susceptible to degradation by proteases in plasma and tissues. Assess the stability of this compound in relevant biological fluids (e.g., plasma, cerebrospinal fluid) using techniques like HPLC or mass spectrometry. Consider using protease inhibitors during sample preparation for analysis.Rapid degradation can prevent the peptide from reaching its target at a sufficient concentration.
Suboptimal Dosing or Route of Administration Review the literature for effective doses and administration routes in similar models. A common in vivo administration protocol for a JNK peptide inhibitor involves a bolus injection followed by continuous infusion.[2] For central nervous system targets, direct administration (e.g., intracerebroventricular) may be more effective than systemic routes if BBB penetration is a concern.The pharmacokinetic profile of the peptide will dictate the optimal dosing regimen to maintain therapeutic concentrations.
Variability in Animal Model Factors such as age, sex, and disease state can influence drug metabolism and response. Ensure consistency across experimental groups.Biological variability can lead to inconsistent results.
Peptide Aggregation In Vivo Peptide aggregation can lead to reduced bioavailability and altered efficacy. Characterize the aggregation state of your formulation using techniques like dynamic light scattering (DLS) before administration.Aggregates may have different biological activities and pharmacokinetic properties than the monomeric peptide.
Blood-Brain Barrier (BBB) Penetration Issues

Problem: I am unsure if this compound is reaching its target in the central nervous system (CNS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Limited Passive Diffusion This compound has been reported to cross the blood-brain barrier.[1] However, the efficiency can be low for peptides. To confirm CNS penetration in your model, you can perform pharmacokinetic studies measuring this compound concentrations in the brain and cerebrospinal fluid (CSF) following systemic administration.Direct measurement of CNS concentrations provides definitive evidence of BBB penetration.
Efflux Transporter Activity Peptides can be substrates for efflux transporters at the BBB, which actively pump them out of the brain. While specific data for this compound is limited, this is a common mechanism for limiting CNS drug delivery.Co-administration with efflux pump inhibitors can be explored, but this can have complex and widespread effects.
Alternative Delivery Strategies For CNS targets, consider alternative delivery methods such as direct intracranial injection, intranasal delivery, or the use of focused ultrasound to transiently open the BBB.These methods bypass the BBB to ensure direct delivery to the CNS.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Rat Model

This protocol is a reference example and may require optimization for specific experimental needs.

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound powder in sterile water or PBS to a desired stock concentration (e.g., 10 mg/mL).

    • If solubility issues arise, gentle warming or sonication may be applied.[1]

    • For in vivo administration, dilute the stock solution to the final desired concentration with sterile PBS.

    • It is recommended to prepare fresh solutions immediately before use.

  • Animal Model:

    • Six-week-old male Sprague-Dawley rats are a commonly used model.

  • Administration:

    • Administer a bolus intravenous (IV) injection of this compound at a dose of 5 mg/kg body weight.

    • Immediately following the bolus injection, begin a continuous IV infusion of this compound at a rate of 5 mg/kg per hour for the duration of the experiment.[2]

Protocol 2: Assessment of this compound Stability in Plasma
  • Materials:

    • This compound peptide

    • Freshly collected plasma from the species of interest (e.g., rat, mouse, human) containing an anticoagulant (e.g., EDTA, heparin).

    • Incubator at 37°C.

    • Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).

    • LC-MS/MS system for peptide quantification.

  • Procedure:

    • Spike a known concentration of this compound into the plasma.

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately mix it with the cold quenching solution to precipitate proteins and stop enzymatic degradation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of intact this compound using a validated LC-MS/MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life of this compound in plasma.

Data Summary Tables

Table 1: this compound Solubility

Solvent Solubility Reference
Water (H₂O)≥ 100 mg/mL (~26.2 mM)[1]
Phosphate-Buffered Saline (PBS)Soluble, often used as a vehicle for in vivo studies.[1]

Table 2: this compound In Vivo Administration Parameters (Example)

Parameter Value Reference
Animal Model 6-week-old male Sprague-Dawley rats[2]
Route of Administration Intravenous (IV) bolus followed by infusion[2]
Bolus Dose 5 mg/kg[2]
Infusion Rate 5 mg/kg/hour[2]

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV, ROS) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation L_Jnki_1 This compound L_Jnki_1->JNK

Caption: JNK signaling pathway and the inhibitory action of this compound.

experimental_workflow Reconstitution 1. Reconstitute this compound in sterile H₂O or PBS Formulation 2. Prepare fresh formulation for in vivo injection Reconstitution->Formulation Administration 3. Administer to animal model (e.g., IV bolus + infusion) Formulation->Administration Monitoring 4. Monitor physiological response and collect samples Administration->Monitoring Analysis 5. Analyze samples for efficacy and pharmacokinetics Monitoring->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

troubleshooting_logic No_Effect No in vivo effect observed Check_Solubility Is the peptide fully dissolved? No_Effect->Check_Solubility Check_Stability Is the peptide stable in vivo? Check_Solubility->Check_Stability Yes Improve_Solubility Optimize formulation (pH, sonication) Check_Solubility->Improve_Solubility No Check_Dose Is the dose and route optimal? Check_Stability->Check_Dose Yes Assess_Stability Perform plasma stability assay Check_Stability->Assess_Stability No Check_BBB Is the target in the CNS? Check_Dose->Check_BBB Yes Optimize_Dose Conduct dose-response study Check_Dose->Optimize_Dose No Assess_BBB Measure CNS concentrations Check_BBB->Assess_BBB Yes Consider_Alternative Consider direct CNS delivery Assess_BBB->Consider_Alternative Low Penetration

Caption: Troubleshooting logic for inconsistent in vivo efficacy of this compound.

References

Potential off-target effects of L-Jnki-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the JNK inhibitor, L-Jnki-1. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit JNK?

A1: this compound is a cell-permeable peptide inhibitor designed to specifically block the activity of c-Jun N-terminal kinases (JNKs).[1][2] Its amino acid sequence is derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP1), a scaffold protein that interacts with JNK. By mimicking this binding domain, this compound acts as a competitive inhibitor, preventing JNK from binding to its native substrates, such as c-Jun, and thereby inhibiting their phosphorylation.[3] This mechanism is distinct from ATP-competitive small molecule inhibitors that target the kinase's active site.

Q2: What are the potential sources of off-target effects for a peptide inhibitor like this compound?

A2: While peptide inhibitors that target protein-protein interactions are generally considered to have higher specificity than small molecules, off-target effects can still occur.[4][5][6] Potential sources include:

  • Interaction with other proteins containing similar docking domains: Other proteins in the cell may possess binding motifs that are structurally similar to the JNK docking site.

  • "Retroactivity" effects: Inhibition of a kinase can sometimes lead to unintended upstream effects in a signaling pathway due to enzyme sequestration.

  • Interaction with unrelated proteins: The peptide sequence of this compound may have fortuitous interactions with other cellular proteins that are not structurally related to JNK.

Q3: Is there a known kinase selectivity profile for this compound?

A3: As of the latest available data, a comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases has not been published. While peptide inhibitors are designed for high specificity, empirical validation is crucial. Researchers are advised to perform their own selectivity profiling to fully characterize the activity of this compound in their experimental system.

Q4: How does this compound differ from D-Jnki-1?

A4: this compound is composed of naturally occurring L-amino acids. D-Jnki-1 (also known as AM-111 or Brimapitide) is the retro-inverso form, meaning it is composed of D-amino acids in the reverse sequence.[7] This modification makes D-Jnki-1 highly resistant to proteolytic degradation, giving it a longer half-life in biological systems.[8] While both are designed to inhibit JNK, their pharmacokinetic properties are significantly different, and it cannot be assumed that their off-target profiles are identical.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound and suggests potential causes and solutions related to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cellular phenotype not consistent with JNK inhibition. This compound may be interacting with another signaling protein that has a similar binding motif to JNK.Perform a rescue experiment by overexpressing a constitutively active form of a suspected off-target protein. Conduct a proteomic analysis (e.g., pull-down assay with biotinylated this compound followed by mass spectrometry) to identify interacting partners.
Inconsistent results between in vitro and in vivo experiments. The peptide may be engaging with off-targets present in the complex in vivo environment that are absent in a simplified in vitro assay.Profile the activity of this compound against a panel of kinases known to be active in your specific cell or tissue type. Use a control peptide with a scrambled sequence to differentiate specific from non-specific effects.
Activation of an unexpected signaling pathway. Inhibition of JNK by this compound could lead to feedback loop activation or cross-talk with other pathways. This can be a consequence of retroactivity.Use pathway-specific antibody arrays or phosphoproteomics to map the changes in the signaling network upon this compound treatment.
Cellular toxicity at concentrations expected to be specific for JNK inhibition. This compound may have off-target effects on essential cellular processes at higher concentrations.Perform a dose-response curve for toxicity and correlate it with the dose-response for JNK inhibition. Determine the therapeutic window where JNK is inhibited with minimal toxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of active kinases (e.g., >100 kinases).

  • Assay Format: A common format is a radiometric assay that measures the transfer of ³³P-ATP to a substrate. Alternatively, fluorescence-based assays can be used.

  • This compound Concentration: It is recommended to test this compound at a concentration at least 10-fold higher than its IC₅₀ for JNK to identify potential off-target interactions. A common screening concentration is 1 µM.

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control. A significant reduction in activity (e.g., >50%) for a kinase other than JNK indicates a potential off-target.

  • Follow-up: For any identified off-target hits, determine the IC₅₀ value of this compound for that kinase to quantify the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound is engaging with JNK in a cellular context and to identify potential off-target binding partners.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of this compound is expected to stabilize JNK, leading to a higher melting temperature.

  • Protein Quantification: After heating, separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for JNK. An upward shift in the melting curve for JNK in the this compound treated cells confirms target engagement.

  • Mass Spectrometry: For unbiased off-target discovery, the soluble fractions can be analyzed by mass spectrometry to identify other proteins that are stabilized by this compound.

Visualizations

JNK_Signaling_Pathway JNK Signaling Pathway and this compound Inhibition Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, etc. cJun->Apoptosis regulates L_Jnki_1 This compound L_Jnki_1->JNK inhibits binding to c-Jun

Caption: Mechanism of this compound action on the JNK signaling pathway.

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis Kinase_Profiling Kinase Panel Screen (>100 kinases) Biochemical_Assay Biochemical Assay (IC50 determination for hits) Kinase_Profiling->Biochemical_Assay Conclusion Conclusion: Characterize Off-Target Profile Biochemical_Assay->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Proteomics Pull-down + Mass Spec CETSA->Proteomics Identifies binding partners Proteomics->Conclusion Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->Conclusion Start Start: Unexpected Experimental Result Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Hypothesis->Kinase_Profiling Hypothesis->CETSA Hypothesis->Phenotypic_Screen

Caption: Recommended workflow for identifying potential off-target effects of this compound.

References

L-Jnki-1 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Jnki-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the this compound peptide inhibitor in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability and use in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable peptide inhibitor specifically designed to target c-Jun N-terminal kinases (JNK).[1][2] The JNK signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various stress stimuli, including inflammatory cytokines, UV irradiation, and osmotic shock.[3][4][5] Once activated, JNKs phosphorylate a range of downstream proteins, including the transcription factor c-Jun, which regulates processes like apoptosis, inflammation, and cell proliferation.[4][6] this compound works by preventing the interaction between JNK and its target proteins, thereby inhibiting the downstream effects of the JNK signaling cascade.[6]

Q2: How should I reconstitute and store this compound?

A2: Proper handling and storage are critical for maintaining the stability and activity of the this compound peptide.

  • Reconstitution: this compound is soluble in sterile water.[1][7] For cell culture experiments, it is advisable to reconstitute the peptide in a small amount of sterile, nuclease-free water to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final working concentration in your specific cell culture medium. If using water as the solvent for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]

  • Storage: Recommendations for storing this compound are summarized in the table below. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to create single-use aliquots of the stock solution.[8][9]

FormStorage TemperatureRecommended Duration
Lyophilized Powder-80°C2 years
-20°C1 year
In Solvent (e.g., water)-80°C6 months
-20°C1 month

Table 1: Recommended storage conditions for this compound. Data sourced from supplier recommendations.[1]

Q3: What is the expected stability and half-life of this compound in cell culture media?

A3: There is limited published data directly quantifying the half-life of this compound in specific cell culture media like DMEM or RPMI-1640. Peptide stability in solution is highly dependent on a variety of factors. Peptides with N-terminal amines, for instance, have been shown to be almost entirely degraded within 48 hours in the presence of certain cell types.[10] The enzymatic activity of peptidases secreted by cells into the supernatant can be a significant reason for the degradation of peptides in biological assays.[11]

Key factors that influence peptide stability in cell culture include:

  • Enzymatic Degradation: The primary cause of peptide degradation in culture is the presence of proteases and peptidases, which may be present in serum supplements (like FBS) or secreted by the cells themselves.[12]

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.[12] Storing peptides at lower temperatures (-20°C or -80°C) helps maintain their integrity.[12]

  • pH: Extreme pH levels can lead to the hydrolysis of peptide bonds.[12] Maintaining a stable, physiological pH (typically between 5-6 for optimal stability) is crucial.[8]

  • Oxidation: Certain amino acids are susceptible to oxidation, which can be accelerated by exposure to oxygen.[12]

Given these variables, the most reliable way to understand the stability of this compound in your specific experimental setup is to perform an empirical stability study. A detailed protocol for this is provided in the "Experimental Protocols" section below.

JNK Signaling Pathway and this compound Inhibition

The following diagram illustrates a simplified overview of the JNK signaling pathway and the point of inhibition by this compound. Stress stimuli activate a kinase cascade, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates target proteins like c-Jun, leading to various cellular responses. This compound blocks the interaction between JNK and its substrates.

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates Substrates JNK Substrates (c-Jun, ATF2, etc.) JNK->Substrates phosphorylates Response Cellular Responses (Apoptosis, Inflammation) Substrates->Response regulates Inhibitor This compound Inhibitor->JNK inhibits interaction with substrates Troubleshooting_Workflow start Inconsistent/Low Activity Observed check_storage 1. Verify Storage & Handling - Stored at -20°C/-80°C? - Aliquoted to avoid freeze-thaw? start->check_storage check_reconstitution 2. Check Reconstitution - Used sterile water? - Stock concentration correct? check_storage->check_reconstitution Storage OK solution_storage Action: Use new aliquot. Review storage protocol with lab members. check_storage->solution_storage Improper Storage check_degradation 3. Suspect Degradation in Media - Long incubation time? - High serum percentage? check_reconstitution->check_degradation Reconstitution OK solution_reconstitution Action: Prepare fresh stock solution from new lyophilized vial. check_reconstitution->solution_reconstitution Improper Reconstitution solution_degradation Action: - Perform stability assay (see protocol). - Reduce incubation time. - Replenish media with fresh this compound. check_degradation->solution_degradation Degradation Suspected Stability_Protocol_Workflow prep_media 1. Prepare Media Spike this compound into your complete cell culture medium. aliquot 2. Aliquot Dispense into sterile tubes for each time point (e.g., 0, 2, 8, 24h). prep_media->aliquot incubate 3. Incubate Place samples in a 37°C, 5% CO2 incubator. aliquot->incubate sample 4. Collect & Precipitate At each time point, take a sample and add cold solvent to precipitate proteins. incubate->sample centrifuge 5. Centrifuge Pellet the precipitated proteins. sample->centrifuge analyze 6. Analyze Supernatant Analyze the supernatant containing the remaining peptide by LC-MS. centrifuge->analyze calculate 7. Calculate Half-Life Quantify the peptide peak area at each time point and calculate the half-life. analyze->calculate

References

Unexpected phenotypes observed with L-Jnki-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Jnki-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of JNK. It contains a sequence derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1). This peptide competitively blocks the docking site on JNK, thereby preventing the interaction with and phosphorylation of its downstream substrates, such as c-Jun.[1] The D-retro-inverso version of this peptide, D-JNKI-1, functions similarly by preventing the interaction of JNK with its targets.[2]

Q2: What are the expected cellular effects of this compound treatment?

A2: As an inhibitor of the JNK signaling pathway, this compound is expected to block cellular processes mediated by JNK activation. The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is strongly activated by stress stimuli like inflammatory cytokines, UV irradiation, and growth factors.[2][3] Therefore, expected phenotypes include the inhibition of apoptosis, reduction in inflammatory responses, and alterations in cell proliferation and differentiation.[2][4]

Q3: Are there different JNK isoforms? How might this affect my results?

A3: Yes, there are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by separate genes.[2][5] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[5][6] Importantly, these isoforms can have distinct and sometimes opposing functions. For example, in some cancer models, JNK1 may act as a tumor promoter, while JNK2 can function as a tumor suppressor.[5][7] This isoform-specific activity is a critical consideration, as a pan-JNK inhibitor like this compound will block all isoforms, potentially leading to complex or unexpected cellular responses depending on the relative expression and role of each isoform in your specific experimental model.

Q4: How should I prepare and store my this compound peptide?

A4: Proper handling of peptide inhibitors is crucial for experimental success. Peptides should be stored lyophilized at -20°C or colder, protected from light.[8] For creating stock solutions, dissolve the peptide in sterile, nuclease-free water or a buffer at a pH between 5 and 7. If solubility is an issue, a small amount of a polar organic solvent like DMSO may be used, but ensure the final concentration in your cell culture is low (typically <0.1%) to avoid solvent-induced artifacts. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][9]

Q5: What are potential sources of variability when using peptide inhibitors?

A5: Variability in experiments with peptide inhibitors can arise from several factors. Inaccurate peptide concentration is a common issue, as lyophilized powders can contain significant amounts of water and counter-ions (like trifluoroacetic acid, TFA) from the synthesis process.[8] TFA itself can be cytotoxic and confound cellular assays.[8] Other sources of variability include peptide degradation due to improper storage, poor solubility leading to inconsistent dosing, and biological contamination (e.g., endotoxins).[8]

Troubleshooting Guide: Unexpected Phenotypes

This guide addresses specific unexpected outcomes that may be observed during experiments with this compound.

Observed Phenotype Potential Cause Troubleshooting Steps
Increased Cell Proliferation (Instead of Expected Decrease/Apoptosis) 1. Dominant Anti-Apoptotic Role of JNK in the Specific Cell Type: In some contexts, JNK signaling is pro-apoptotic. However, in others, it can promote survival.[10] Inhibition of a pro-survival JNK pathway could paradoxically slow proliferation or induce apoptosis, but if the primary role in your cells is pro-apoptotic, its inhibition would be expected to enhance survival. 2. Compensatory Signaling: Inhibition of the JNK pathway may lead to the upregulation of other pro-proliferative pathways (e.g., ERK/MAPK or PI3K/Akt) through cellular feedback mechanisms. 3. JNK Isoform-Specific Effects: JNK1 and JNK2 can have opposing effects on proliferation.[7] If JNK2, which can act as a tumor suppressor, is the dominant isoform inhibited, this could lead to increased proliferation.[5]1. Confirm JNK's Role: Use a positive control (e.g., anisomycin, a JNK activator) to confirm that JNK activation induces the expected apoptotic phenotype in your cells. 2. Profile Other Pathways: Perform Western blots for key nodes of other survival pathways (e.g., phospho-ERK, phospho-Akt) to check for compensatory activation. 3. Isoform Analysis: Use siRNA/shRNA to specifically knock down JNK1 and JNK2 to dissect their individual roles in your model system.
No Effect Observed After Treatment 1. Inactive Peptide: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Incorrect Concentration: The actual peptide concentration may be lower than calculated due to the presence of water and counter-ions in the lyophilized powder.[8] 3. Poor Cell Permeability: While designed to be cell-permeable, efficiency can vary between cell types. 4. JNK Pathway Not Active: The JNK pathway may not be significantly activated under your basal experimental conditions.1. Verify JNK Inhibition: Pre-treat cells with this compound, then stimulate with a known JNK activator (e.g., TNF-α, UV). Perform a Western blot for phospho-c-Jun. A lack of inhibition indicates a problem with the peptide or its delivery. 2. Perform Dose-Response: Test a wider range of this compound concentrations. 3. Accurate Quantitation: If possible, perform amino acid analysis to determine the precise peptide concentration. 4. Confirm Pathway Activation: Ensure your experimental model has baseline JNK activity or is appropriately stimulated to activate the pathway.
Increased Apoptosis (When Inhibition Was Expected) 1. Off-Target Effects: At high concentrations, peptide inhibitors can have off-target effects. While this compound is designed for JNK, cross-reactivity with other kinases or signaling proteins cannot be entirely ruled out without specific testing. 2. TFA Toxicity: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can be cytotoxic at certain concentrations.[8] 3. Dominant Pro-Survival Role of JNK: In certain cancer cells, JNK signaling has been shown to be essential for survival.[7][10] Inhibiting this pathway would therefore induce apoptosis.1. Titrate the Inhibitor: Perform a dose-response curve to find the lowest effective concentration to minimize potential off-target effects. 2. Use a Control Peptide: Synthesize or purchase a scrambled version of the this compound peptide as a negative control. This will help differentiate sequence-specific effects from general peptide or contaminant effects. 3. Check TFA Content: Request TFA counter-ion removal service (e.g., HPLC purification followed by ion-exchange) from your peptide supplier if you suspect TFA toxicity. 4. Literature Review: Investigate the specific role of JNK signaling in your cell type or a similar context.
High Variability Between Replicates 1. Peptide Insolubility: The peptide may not be fully dissolved, leading to inconsistent concentrations in the media.[8] 2. Inconsistent Handling: Variations in incubation times, cell densities, or reagent addition. 3. Peptide Instability in Media: The peptide may be degrading in the cell culture medium over the course of the experiment.[9]1. Ensure Complete Solubilization: Visually inspect the stock solution to ensure there is no precipitate. Mild sonication can aid dissolution. 2. Standardize Protocol: Adhere strictly to the experimental protocol for all replicates. 3. Assess Stability: Test the stability of this compound in your specific cell culture medium over time using methods like HPLC-MS. Consider refreshing the media with a new inhibitor for long-term experiments.

Key Experimental Protocols

Protocol 1: Verification of JNK Inhibition via Western Blot

This protocol details how to confirm that this compound is effectively inhibiting the JNK signaling pathway in your cells.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (the solvent used for the peptide stock) for 1-2 hours.

  • Stimulation: Add a known JNK activator (e.g., 20 ng/mL TNF-α or 10 µg/mL Anisomycin) to the media and incubate for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-c-Jun (Ser63/73) - Primary readout of JNK activity

      • Total c-Jun

      • Phospho-JNK

      • Total JNK

      • GAPDH or β-Actin - Loading control

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities. A successful inhibition will show a dose-dependent decrease in the phospho-c-Jun/total c-Jun ratio in the stimulated samples treated with this compound.

Visualizations

JNK Signaling Pathway and Point of Inhibition

JNK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 JNK JNK (JNK1/2/3) MKK47->JNK cJun c-Jun JNK->cJun Phosphorylation Phenotype Cellular Response (Apoptosis, Inflammation, etc.) cJun->Phenotype L_Jnki_1 This compound L_Jnki_1->JNK Inhibition

Caption: Simplified JNK signaling cascade showing the point of inhibition by this compound.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckPeptide Step 1: Verify Peptide Activity (See Protocol 1) Start->CheckPeptide IsActive Is JNK Inhibition Confirmed? CheckPeptide->IsActive TroubleshootPeptide Troubleshoot Peptide: - Check Storage/Handling - Test New Aliquot - Verify Concentration IsActive->TroubleshootPeptide No CheckOnTarget Step 2: Investigate On-Target Biological Complexity IsActive->CheckOnTarget Yes TroubleshootPeptide->CheckPeptide CheckOffTarget Step 3: Consider Off-Target or Artifactual Effects CheckOnTarget->CheckOffTarget AnalyzeIsoforms Analyze JNK Isoform-Specific Roles (siRNA/shRNA) CheckOnTarget->AnalyzeIsoforms AnalyzePathways Profile Compensatory Signaling Pathways (Western Blot for p-ERK, p-Akt) CheckOnTarget->AnalyzePathways ControlPeptide Use Scrambled Peptide Control CheckOffTarget->ControlPeptide CheckTFA Assess Potential TFA Toxicity CheckOffTarget->CheckTFA Conclusion Refined Hypothesis AnalyzeIsoforms->Conclusion AnalyzePathways->Conclusion ControlPeptide->Conclusion CheckTFA->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: L-JNKI-1 Peptide Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research indicates a potential misunderstanding in the term "L-Jnki-1 cell line." The available scientific literature refers to this compound as a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), not as a specific cell line. This technical support center is therefore dedicated to researchers, scientists, and drug development professionals utilizing the this compound peptide to study its effects on various cell lines.

This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable peptide inhibitor designed to specifically block the activity of c-Jun N-terminal kinases (JNKs). It consists of a sequence from the JNK-binding domain (JBD) of the JNK-interacting protein-1 (JIP-1) linked to a carrier peptide, often from HIV-TAT, which allows it to penetrate cell membranes. By binding to JNK, this compound competitively inhibits the interaction between JNK and its substrates, such as the transcription factor c-Jun, thereby preventing their phosphorylation and subsequent activation.

Q2: What are the primary cellular responses to this compound treatment?

A2: The cellular response to this compound is context-dependent, varying with the cell type, stimulus, and the specific roles of JNK isoforms (JNK1, JNK2, JNK3). JNK signaling is implicated in both pro-apoptotic and pro-survival pathways.[1][2] Therefore, inhibition by this compound can lead to:

  • Neuroprotection: In neuronal cells, JNK activation is often linked to apoptotic pathways following excitotoxicity or ischemia. This compound can protect these cells from apoptosis.[3]

  • Inhibition of Apoptosis: In some cancer cells, JNK signaling is required for apoptosis induced by chemotherapeutic agents. In such cases, this compound could confer resistance.

  • Induction of Apoptosis: Conversely, in certain cancer types like chronic lymphocytic leukemia (CLL), JNK1 activity is crucial for cell survival, and its inhibition by this compound can induce apoptosis.

  • Modulation of Inflammation: JNK signaling is a key component of inflammatory pathways. This compound can suppress the production of pro-inflammatory cytokines.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder.

  • Storage of Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water. Some suppliers suggest that it is soluble in water at high concentrations (e.g., ≥ 100 mg/mL).

  • Stock Solution Storage: Once reconstituted, it is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions are generally stable for up to a month at -20°C and up to six months at -80°C.

Q4: What is a typical working concentration for this compound in cell culture?

A4: The optimal concentration is highly dependent on the cell line and the specific experimental goals. However, a common starting range is 1-20 µM. For example, a concentration of 10 µM this compound has been shown to decrease the phosphorylation of c-Jun by 98%. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How long should I treat my cells with this compound?

A5: Treatment duration can vary from a short pre-incubation of 30-60 minutes to longer-term treatments of 24, 48, or even 72 hours, depending on the biological question. For inhibiting acute JNK activation by a stimulus, a pre-incubation of 1-2 hours is often sufficient. For assays measuring apoptosis or cell viability, longer incubation times (24-72 hours) are typically necessary. A time-course experiment is recommended to determine the optimal treatment duration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no effect of this compound 1. Peptide Degradation: Improper storage, repeated freeze-thaw cycles, or degradation by proteases in serum-containing media. 2. Incorrect Concentration: The effective concentration can vary significantly between cell lines. 3. Low Cell Permeability: Although designed to be cell-permeable, uptake efficiency can differ among cell types.1. Prepare fresh stock solutions from lyophilized powder. Aliquot stocks to avoid freeze-thaw cycles. Consider reducing serum concentration during treatment if possible, or use protease inhibitor cocktails. 2. Perform a dose-response experiment (e.g., 1 µM to 25 µM) and assess a downstream target (like p-c-Jun) by Western blot to confirm JNK inhibition. 3. Verify cellular uptake, if possible, using a fluorescently labeled version of the peptide and microscopy.
High Cell Death/Toxicity 1. Peptide Concentration Too High: High concentrations of any peptide can induce non-specific toxicity. 2. Contaminants: The peptide preparation may contain residual contaminants from synthesis (e.g., trifluoroacetic acid - TFA).1. Lower the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. 2. If high toxicity is observed even at low concentrations, consider sourcing the peptide from a different supplier or inquiring about the purification and salt form of the peptide.
Precipitation of Peptide in Media 1. Poor Solubility: The peptide may have limited solubility in your specific cell culture medium, especially at high concentrations.1. Ensure the stock solution is fully dissolved before diluting into the medium. Prepare working solutions fresh for each experiment. If using a high concentration, briefly sonicate the stock solution.
Conflicting Results with Other JNK Inhibitors 1. Different Mechanisms of Action: this compound is a substrate-competitive inhibitor, whereas small molecules like SP600125 are ATP-competitive.[4][5] 2. Off-Target Effects: Small molecule inhibitors are known to have off-target effects on other kinases. Peptide inhibitors are generally more specific but can still have unforeseen interactions.1. Be aware of the different inhibitory mechanisms when comparing results. This compound's effects are more directly related to JNK-substrate interactions. 2. Use multiple inhibitors with different mechanisms to confirm that the observed phenotype is due to JNK inhibition. Use siRNA/shRNA against JNK as an orthogonal approach for validation.

Data Presentation

Table 1: this compound and other JNK Inhibitors - Effective Concentrations and Observed Effects

InhibitorCell LineConcentrationTreatment TimeEffectReference
This compound Neuronal Cells10 µM1 hour (in vivo)98% decrease in p-c-Jun[4]
This compound Chronic Lymphocytic Leukemia (CLL)< 5 µM (IC50)24 hoursApoptosis induction
D-JNKI-1 HEI-OC1 (auditory cells)2 µM24 hoursProtection from neomycin-induced apoptosis[6]
SP600125 OEC-M1 (Head and Neck Cancer)10-20 µM24 hoursInhibition of paclitaxel-induced apoptosis[7]
CC-401 Various1-10 µM1-2 hoursInhibition of p-c-Jun[4]

Note: D-JNKI-1 is the D-isomer of the peptide, which is more resistant to proteolytic degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Peptide:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW: ~3822 g/mol ), add 261.6 µL of water.

    • Gently vortex to dissolve. If necessary, sonicate briefly in a water bath.

  • Storage and Aliquoting:

    • Aliquot the 1 mM stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). AVOID REPEATED FREEZE-THAW CYCLES.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 10 µL of the 1 mM stock to 990 µL of cell culture medium.

Protocol 2: Western Blot Analysis of p-c-Jun Inhibition
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (sterile water in media) for 1-2 hours.

    • Stimulate the cells with a known JNK activator (e.g., Anisomycin, UV-C, or TNF-α) for the appropriate time (e.g., 30 minutes for Anisomycin). Include an unstimulated control.

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (determined empirically for your cell line) in 100 µL of complete culture medium per well.

  • Compound Treatment:

    • After 24 hours of incubation, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control and a positive control for cell death.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 phosphorylates JNK JNK (JNK1/2/3) MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates L_JNKI1 This compound L_JNKI1->JNK pcJun p-c-Jun Gene Gene Transcription pcJun->Gene Apoptosis Apoptosis Survival Survival / Proliferation Gene->Apoptosis Gene->Survival

Caption: JNK signaling pathway and inhibition by this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (Dose-response / Time-course) Start->Treatment Stimulation Apply Stimulus (e.g., TNF-α, optional) Treatment->Stimulation Harvest Harvest Cells Stimulation->Harvest WB Western Blot (p-c-Jun, total c-Jun) Harvest->WB Viability Viability/Apoptosis Assay (MTT, TUNEL, etc.) Harvest->Viability Analysis Data Analysis (IC50, % Inhibition) WB->Analysis Viability->Analysis End End Analysis->End

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree Start Problem: No/Inconsistent Effect CheckTarget Is JNK pathway active in your model? Start->CheckTarget YesActive Yes CheckTarget->YesActive Yes NoActive No CheckTarget->NoActive No CheckInhibition Run Western Blot for p-c-Jun Did this compound inhibit phosphorylation? YesActive->CheckInhibition Induce Induce with a known JNK activator (e.g., Anisomycin) NoActive->Induce YesInhibit Yes CheckInhibition->YesInhibit Yes NoInhibit No CheckInhibition->NoInhibit No Phenotype Phenotype is likely JNK-independent YesInhibit->Phenotype CheckPeptide Check Peptide Integrity: - Prepare fresh stock - Avoid freeze-thaw - Perform dose-response NoInhibit->CheckPeptide

Caption: Troubleshooting decision tree for this compound experiments.

References

How to minimize L-Jnki-1 degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Jnki-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound, like other peptides, is susceptible to several degradation pathways. The primary causes of degradation include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur, especially under acidic conditions.

  • Oxidation: Amino acids such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His) are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This process is often pH and temperature-dependent.

  • Physical Instability: Aggregation and adsorption to surfaces (e.g., plasticware) can lead to a loss of active peptide from the solution.

  • Proteolytic Degradation: If working with biological samples (e.g., cell lysates, plasma), proteases can enzymatically cleave the peptide.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the stability and activity of this compound.[1] For long-term storage, lyophilized this compound powder should be stored at -80°C for up to two years or at -20°C for up to one year.[1] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for one month.[1] It is crucial to keep the peptide sealed and protected from moisture.[1]

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in water at a concentration of ≥ 100 mg/mL.[1] For in vitro experiments, sterile water is the recommended solvent. If using water to prepare a stock solution, it is advisable to filter-sterilize the solution through a 0.22 μm filter before use.[1]

Q4: How can I minimize freeze-thaw cycle-induced degradation?

A4: Repeated freeze-thaw cycles can significantly impact the stability of this compound. To minimize this, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes based on your experimental needs. This practice ensures that the main stock remains frozen and avoids the detrimental effects of temperature fluctuations.

Q5: What impact does pH have on the stability of this compound in solution?

A5: The pH of the solution can significantly influence the rate of degradation of peptides. While specific data for this compound is limited, in general, peptides are most stable at a specific pH range, and deviations can accelerate degradation pathways like hydrolysis and deamidation. For many peptides, a pH range of 3 to 5 offers maximum stability. It is crucial to consider the pH of your experimental buffers and minimize the time the peptide is exposed to non-optimal pH conditions.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Cell-Based Assays
  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Ensure that the lyophilized peptide and reconstituted aliquots have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Proteolytic degradation in cell culture media.

    • Solution: Minimize the incubation time of this compound in serum-containing media. If possible, conduct experiments in serum-free media or reduce the serum concentration. The use of protease inhibitor cocktails in cell lysates is also recommended.

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: Use low-protein-binding microplates and pipette tips to minimize the loss of peptide due to surface adsorption. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also be beneficial.

Issue 2: Inconsistent Results Between Experiments
  • Possible Cause 1: Inaccurate peptide concentration due to improper dissolution.

    • Solution: Ensure the lyophilized peptide is fully dissolved before making further dilutions. Gentle vortexing or sonication can aid in dissolution. Visually inspect the solution for any undissolved particles.

  • Possible Cause 2: Variability in freeze-thaw cycles.

    • Solution: Strictly adhere to the practice of aliquoting the stock solution to ensure that each experiment uses a fresh aliquot that has undergone the same number of freeze-thaw cycles (ideally, only one).

  • Possible Cause 3: Oxidation of the peptide during handling.

    • Solution: Prepare fresh working solutions for each experiment. Minimize the exposure of stock and working solutions to air and light. Consider using deoxygenated buffers if oxidation is a significant concern.

Data on this compound Stability

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Lyophilized Powder-80°CUp to 2 years[1]
Lyophilized Powder-20°CUp to 1 year[1]
In Solvent-80°CUp to 6 months[1]
In Solvent-20°CUp to 1 month[1]

Table 2: General Peptide Stability Under Forced Degradation Conditions

This table provides a qualitative overview of conditions that are likely to cause degradation of peptides like this compound. Specific degradation rates will be sequence-dependent.

Stress ConditionPotential Degradation PathwayExpected Impact on this compound
Acidic (e.g., 0.1 M HCl)Hydrolysis (especially at Asp residues)High
Basic (e.g., 0.1 M NaOH)Deamidation, RacemizationHigh
Oxidative (e.g., 3% H₂O₂)Oxidation of susceptible amino acidsModerate to High
Thermal (e.g., >40°C)Multiple pathways, including aggregationModerate to High
Photostability (UV/Vis light)Oxidation, photodecompositionLow to Moderate

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Different Buffers

This protocol outlines a general procedure for evaluating the stability of this compound in various buffer systems over time.

  • Preparation of this compound Stock Solution:

    • Reconstitute lyophilized this compound in sterile water to a final concentration of 10 mM.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Incubation:

    • Prepare a series of buffers with varying pH values (e.g., pH 4.0, pH 7.4, pH 8.5).

    • Dilute the this compound stock solution to a final concentration of 100 µM in each buffer.

    • Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

    • The percentage of remaining intact this compound is determined by comparing the peak area at each time point to the peak area at time zero.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the degradation rate constant (k) and half-life (t₁/₂) for this compound in each buffer and at each temperature.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating capability of an analytical method.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M HCl and incubate at 60°C for 4 hours. Neutralize with 0.2 M NaOH.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M NaOH and incubate at 60°C for 2 hours. Neutralize with 0.2 M HCl.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the this compound solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples and a non-stressed control sample by LC-MS/MS.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • Use the mass spectrometry data to tentatively identify the chemical modifications of the degradation products.

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV, ROS) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription regulates L_Jnki_1 This compound L_Jnki_1->JNK inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute This compound Aliquot Aliquot Stock Solution Reconstitute->Aliquot Prepare_Working Prepare Working Solution Aliquot->Prepare_Working Treat_Cells Treat Cells/ Run Assay Prepare_Working->Treat_Cells Collect_Data Collect Data Treat_Cells->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Troubleshooting_Guide Start Inconsistent or No Activity Observed Check_Storage Check Storage Conditions (-20°C / -80°C, dry) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Freeze-Thaw) Check_Storage->Check_Handling If OK Solution Prepare Fresh Solutions and Re-run Experiment Check_Storage->Solution If Not OK Check_Conc Verify Peptide Concentration Check_Handling->Check_Conc If OK Check_Handling->Solution If Not OK Check_Assay Evaluate Assay Conditions (pH, Proteases) Check_Conc->Check_Assay If OK Check_Conc->Solution If Not OK Check_Assay->Solution If OK Check_Assay->Solution If Not OK

References

Addressing poor solubility of L-Jnki-1 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of L-Jnki-1 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.

Understanding this compound

This compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). Its sequence is Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-Pro-Pro-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly-NH2.[1] While product data sheets often report high solubility in water (≥ 100 mg/mL), researchers frequently encounter difficulties when dissolving this compound in common aqueous buffers such as Phosphate-Buffered Saline (PBS) and cell culture media.[1][2] These issues often stem from the peptide's physicochemical properties, including its isoelectric point and potential for aggregation.

Physicochemical Properties of this compound
PropertyValueSignificance for Solubility
Molecular Weight 3822.44 g/mol [1]Affects molar concentration calculations.
Amino Acid Sequence DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG-NH2[1]The high number of basic residues (Arg, Lys) suggests a high isoelectric point (pI).
Calculated Isoelectric Point (pI) ~12.5Peptides have the lowest solubility at their pI. This compound is expected to be most soluble at a pH below its pI.[3]
Net Charge at Neutral pH (7.0) Highly PositiveThe strong positive charge at neutral pH should promote solubility in water. However, interactions with buffer salts can lead to precipitation.

JNK Signaling Pathway Inhibition by this compound

This compound inhibits the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4] The diagram below illustrates the point of intervention for this compound.

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis, Inflammation cJun->Apoptosis_Inflammation L_Jnki_1 This compound L_Jnki_1->JNK

Figure 1. JNK signaling pathway and this compound inhibition.

Troubleshooting Poor Solubility

This section addresses common issues and provides step-by-step guidance for dissolving this compound.

FAQ 1: My this compound is soluble in water but precipitates when I add it to my buffer. Why is this happening and what can I do?

This is a common issue. While this compound is highly soluble in pure water, the salts in buffers like PBS can interact with the charged amino acids of the peptide, leading to precipitation. The high positive charge of this compound at neutral pH can lead to strong interactions with phosphate (B84403) and other anions in the buffer, causing the peptide to "salt out."

Recommended Solutions:

  • Prepare a Concentrated Stock Solution in Water: First, dissolve the this compound powder in sterile, deionized water to make a concentrated stock solution (e.g., 10-50 mg/mL).[1]

  • Gradual Dilution: Add the aqueous stock solution dropwise to your pre-warmed buffer while gently vortexing. This gradual dilution can help prevent immediate precipitation.

  • Use a Co-solvent (DMSO): For cell culture experiments, a common practice is to first dissolve the peptide in a small amount of sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[5] This stock can then be serially diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[6]

FAQ 2: What is the best way to prepare an this compound stock solution for cell culture experiments?

For cell-based assays, preparing a concentrated stock solution in a sterile, cell-culture compatible solvent is crucial.

Experimental Protocol: Preparing a 10 mM this compound Stock in DMSO

  • Materials:

    • This compound peptide powder

    • Anhydrous, sterile DMSO

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 3822.44 g/mol ).

    • Vortex the solution for 1-2 minutes until the peptide is completely dissolved. Gentle sonication in a water bath for 5-10 minutes can aid dissolution if needed.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[1]

FAQ 3: I'm still seeing precipitation when diluting my DMSO stock into cell culture media. What should I do?

Precipitation can still occur upon dilution of a DMSO stock into an aqueous medium if the peptide's solubility limit in the final solution is exceeded.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Precipitation observed upon dilution of DMSO stock into aqueous buffer Check_DMSO Is the final DMSO concentration <0.5%? Start->Check_DMSO Increase_Dilution Increase the dilution factor. Use a more concentrated stock or a larger final volume. Check_DMSO->Increase_Dilution No Prewarm_Buffer Pre-warm the aqueous buffer to 37°C. Check_DMSO->Prewarm_Buffer Yes Add_Dropwise Add the DMSO stock dropwise while vortexing. Prewarm_Buffer->Add_Dropwise Test_pH Is the buffer pH optimal? (For this compound, slightly acidic to neutral is likely best) Add_Dropwise->Test_pH Adjust_pH Adjust the pH of the final solution. Perform a small-scale test. Test_pH->Adjust_pH No Consider_Cosolvent Consider alternative co-solvents or formulation strategies (e.g., with PEG300, Tween 80 for in vivo use). Test_pH->Consider_Cosolvent Yes, still precipitates Adjust_pH->Consider_Cosolvent

Figure 2. Workflow for troubleshooting this compound precipitation.
FAQ 4: How should I store my this compound solutions?

Proper storage is critical to maintain the integrity and activity of the peptide.

Solution TypeStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CUp to 2 yearsStore in a desiccator to protect from moisture.[1]
Aqueous Stock -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Long-term storage in solution is not recommended.
DMSO Stock -20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: General Solubilization of this compound in Aqueous Buffer

This protocol is a starting point for dissolving this compound in a standard buffer like PBS.

  • Initial Solubility Test:

    • Weigh a small amount of this compound (e.g., 1 mg).

    • Add a small volume of sterile water (e.g., 10 µL) and gently vortex to create a concentrated stock.

    • In a separate tube, add your desired aqueous buffer (e.g., 990 µL of PBS).

    • Slowly add the concentrated aqueous this compound stock to the buffer while vortexing.

    • Visually inspect for any precipitation.

  • If Precipitation Occurs:

    • Try warming the buffer to 37°C before adding the peptide stock.

    • Use sonication for 5-10 minutes to aid dissolution.

    • Consider preparing the final solution at a slightly more acidic pH (e.g., pH 6.0-6.5), as the peptide's high pI suggests better solubility at lower pH. Always check if the adjusted pH is compatible with your experiment.

Protocol 2: Preparation of this compound for In Vivo Studies

For animal studies, specific formulations are often required to ensure solubility and stability.

Example In Vivo Formulation: [1]

  • Vehicle: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS

  • Procedure:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix thoroughly.

    • Finally, add saline or PBS to the desired final volume and mix until a clear solution is obtained.

    • It is recommended to prepare this formulation fresh before each use.

Disclaimer: The information provided is for guidance only. It is essential to perform small-scale solubility tests with your specific buffers and experimental conditions. MedChemExpress (MCE) has not independently confirmed the accuracy of the in vivo methods cited. They are for reference only.[1]

References

Validation & Comparative

A Comparative Analysis of L-JNKI-1 and D-JNKI-1 Efficacy in JNK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between stereoisomers of peptide-based inhibitors is critical for therapeutic success. This guide provides an objective comparison of the L- and D-isoforms of the c-Jun N-terminal kinase (JNK) inhibitor, JNKI-1, with a focus on their respective efficacies, supported by experimental data.

The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of cellular responses to stress, inflammation, and apoptosis. Its role in various pathologies has made it a significant target for therapeutic intervention. JNKI-1, a peptide inhibitor derived from the JNK-binding domain of the scaffold protein JIP1, effectively blocks JNK signaling. This guide examines the L-amino acid (L-JNKI-1) and D-amino acid (D-JNKI-1) versions of this inhibitor.

Superior In Vivo Efficacy of D-JNKI-1

The primary distinction in the efficacy of this compound and D-JNKI-1 lies in their stability and duration of action, particularly in in vivo settings. Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases.[1] The substitution with D-amino acids renders D-JNKI-1 highly resistant to proteolysis, significantly enhancing its biostability and in vivo half-life.[1][2][3]

A direct comparative study on the neuroprotective effects of both isoforms demonstrated this crucial difference. In a model of NMDA-induced excitotoxicity in cortical neurons, both this compound and D-JNKI-1 provided protection at 12 hours. However, at 24 and 48 hours, the protective effect of this compound was lost, presumably due to peptide degradation, whereas D-JNKI-1 continued to confer neuroprotection.[4] This prolonged activity makes D-JNKI-1 a more robust candidate for therapeutic applications.

In Vitro Inhibitory Activity

Both this compound and D-JNKI-1 are potent inhibitors of JNK activity. They function by competitively blocking the interaction of JNK with its substrates, such as c-Jun and Elk-1.[4] In vitro kinase assays have quantified their inhibitory potential.

InhibitorConcentrationSubstrate% InhibitionReference
This compound 10 µMPhospho-c-Jun98%[4]
10 µMPhospho-Elk-1100%[4]
D-JNKI-1 50 µMPhospho-c-Jun95%[4]
50 µMPhospho-Elk-1100%[4]

Table 1: In Vitro Inhibition of JNK Substrate Phosphorylation.

While both peptides show high levels of inhibition, it is noteworthy that in this particular study, a lower concentration of this compound was used to achieve a similar level of inhibition as a higher concentration of D-JNKI-1, which might suggest a higher intrinsic binding affinity for the L-isoform in a cell-free system.[4] However, another study indicated that D-JNKI-1 inhibited c-Jun phosphorylation at a level approximately 15- to 20-fold less than this compound in vitro.[5] Despite this, the vastly superior stability of the D-isoform makes it more effective over time in biological systems.

Cellular and In Vivo Efficacy Data

The practical application of these inhibitors is best demonstrated in cellular and animal models. D-JNKI-1, also known as AM-111 or XG-102, has been extensively studied and has shown significant therapeutic potential in various disease models.

ModelTreatmentOutcome% Improvement / EffectReference
Murine Chronic Colitis 1 µg/kg D-JNKI-1 (s.c.)Reduction in Disease Activity Index (DAI)DAI significantly decreased (p=0.007)[6]
Neomycin-induced Apoptosis in HEI-OC1 cells 2 µM D-JNKI-1Increased cell viabilitySignificantly ameliorated neomycin-induced cell death
Neomycin-induced Apoptosis in HEI-OC1 cells 2 µM D-JNKI-1Reduction in apoptotic cellsApoptotic cells reduced from 34.9% to 25.5%
Myocardial Ischemia/Reperfusion (in vivo) D-JNKI-1Reduction in infarct size~50% reduction[3]
Cerebral Ischemia (in vivo) D-JNKI-1Neuroprotection at 24 & 48hSustained neuronal survival[4]
Cerebral Ischemia (in vivo) This compoundNeuroprotection at 24 & 48hNo protection observed[4]

Table 2: Efficacy of JNKI-1 Isoforms in Preclinical Models.

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of these findings. Below are summaries of methodologies used in key experiments.

In Vitro JNK Kinase Assay
  • Objective: To determine the inhibitory effect of this compound and D-JNKI-1 on the phosphorylation of JNK substrates.

  • Procedure:

    • Recombinant JNK1, JNK2, or JNK3 are produced.

    • The kinase reaction is initiated with the respective JNK isoform, the substrate (e.g., c-Jun, Elk-1), and [γ-³³P]ATP.

    • This compound or D-JNKI-1 is added at specified concentrations to the reaction mixture.

    • The reaction is incubated, and then the phosphorylated substrates are resolved using SDS-PAGE.

    • The level of phosphorylation is quantified by autoradiography.[4][5]

In Vivo Murine Model of Chronic Colitis
  • Objective: To assess the therapeutic effect of D-JNKI-1 on chronic colitis.

  • Procedure:

    • Chronic colitis is induced in C57/BL6 mice through cyclic administration of dextran (B179266) sulfate (B86663) sodium (DSS).

    • Mice in the intervention group receive subcutaneous nuchal injections of 1 µg/kg D-JNKI-1 dissolved in a 0.9% sodium chloride solution on specified days (e.g., days 2, 12, and 22).[6]

    • The severity of colitis is monitored daily by assessing body weight, stool consistency, and rectal bleeding, which are used to calculate a disease activity index (DAI).[6]

    • At the end of the study period, intestinal tissue is collected for histological evaluation.[6]

Cell-Based Apoptosis Assay (HEI-OC1 cells)
  • Objective: To evaluate the protective effect of D-JNKI-1 against neomycin-induced apoptosis.

  • Procedure:

    • House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are cultured under standard conditions.

    • Apoptosis is induced by treating the cells with neomycin (e.g., 2.0 mM).

    • In the treatment group, D-JNKI-1 (e.g., 2 µM) is co-administered with neomycin.

    • Cell viability is measured using assays such as the Cell Counting Kit-8 (CCK-8).

    • The percentage of apoptotic cells is quantified using methods like TUNEL staining or Annexin V/PI flow cytometry.

Visualizing the JNK Signaling Pathway and Experimental Design

To further clarify the mechanism of action and experimental approaches, the following diagrams are provided.

JNK_Signaling_Pathway cluster_nucleus Inside Nucleus Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates Substrates Cytoplasmic Substrates JNK->Substrates phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription_Factors phosphorylates JNKI1 L/D-JNKI-1 JNKI1->JNK inhibits Nucleus Nucleus Apoptosis Apoptosis, Inflammation, Proliferation

JNK Signaling Pathway and the Point of Inhibition by JNKI-1.

Experimental_Workflow start Start: In Vitro / In Vivo Model induce Induce Stress/ Disease State start->induce treat Treatment Groups induce->treat control Vehicle Control treat->control Group 1 l_jnki This compound treat->l_jnki Group 2 d_jnki D-JNKI-1 treat->d_jnki Group 3 assess Assess Outcomes control->assess l_jnki->assess d_jnki->assess biochem Biochemical Assays (e.g., Western Blot) assess->biochem cell Cellular Assays (e.g., Viability, Apoptosis) assess->cell phys Physiological Readouts (e.g., DAI, Infarct Size) assess->phys compare Compare Efficacy biochem->compare cell->compare phys->compare

References

A Comparative Guide to JNK Inhibitors: L-Jnki-1 vs. SP600125

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of two widely used c-Jun N-terminal kinase (JNK) inhibitors: the peptide-based inhibitor L-Jnki-1 and the small molecule inhibitor SP600125. We will objectively evaluate their performance based on available experimental data, offering insights into their distinct mechanisms, potency, and selectivity to assist researchers in selecting the appropriate tool for their specific experimental needs.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group. Activated by a range of stress stimuli, including inflammatory cytokines, UV radiation, and osmotic shock, the JNK signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation. Given its central role in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, inhibitors of the JNK pathway are of significant interest as both research tools and potential therapeutic agents.

This guide focuses on two distinct classes of JNK inhibitors: this compound, a substrate-competitive peptide, and SP600125, an ATP-competitive small molecule.

Mechanism of Action

The two inhibitors function through fundamentally different mechanisms, which dictates their interaction with the kinase and their potential for off-target effects.

This compound is a cell-permeable peptide inhibitor. Its sequence is derived from the JNK-binding domain (JBD) of the JNK-interacting protein-1 (JIP-1), a scaffold protein that facilitates JNK signaling. This compound acts as a substrate-competitive inhibitor by binding to the substrate-docking site on JNK, thereby preventing the kinase from phosphorylating its downstream targets, such as c-Jun. This mechanism does not interfere with ATP binding.

SP600125 is a small molecule, anthrapyrazolone inhibitor that functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of JNK, preventing the kinase from utilizing ATP for the phosphorylation of its substrates. This is a common mechanism for small molecule kinase inhibitors.

Figure 1. Mechanisms of JNK Inhibition. cluster_0 This compound (Substrate-Competitive) cluster_1 SP600125 (ATP-Competitive) JNK_L JNK cJun_L c-Jun (Substrate) LJnki1 This compound LJnki1->JNK_L Binds to substrate-docking site JNK_S JNK ATP ATP SP600125 SP600125 SP600125->JNK_S Binds to ATP-binding pocket

Figure 1. Mechanisms of JNK Inhibition.

Quantitative Performance Data

The potency and selectivity of enzyme inhibitors are most commonly expressed by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and SP600125.

Table 1: Inhibitory Potency Against JNK Isoforms

InhibitorTargetIC50 / PotencyMechanism of ActionReference
This compound JNK1, JNK2, JNK3~1 µM (for 50% inhibition)Substrate-Competitive[1]
Phospho-c-Jun (cellular)98% inhibition at 10 µM[2]
SP600125 JNK140 nMATP-Competitive, Reversible[3]
JNK240 nMATP-Competitive, Reversible[3]
JNK390 nMATP-Competitive, Reversible[3]
Ki (overall)0.19 µMATP-Competitive, Reversible[3]

Table 2: Selectivity Profile and Off-Target Effects

InhibitorSelectivity NotesKnown Off-Target KinasesOther Off-TargetsReference
This compound Described as specific for JNK.[4] As a peptide derived from a natural binding partner, it is expected to have high specificity for the intended docking site on JNK.Data not widely available.Not widely reported.[4][5]
SP600125 >20-fold selectivity vs. a range of kinases tested in the initial report.[3] However, subsequent studies have shown inhibition of other kinases with similar or greater potency than JNK.[6]CDK2, CHK1, PHK, CK1, AMP-activated protein kinase, p70S6K, and others.[6] It can also induce phosphorylation of Src and IGF-IR independent of JNK inhibition.[7]NAD(P)H: quinone oxidoreductase 1 (NQO1).[8][3][6][7][8]

JNK Signaling Pathway Overview

To understand the context of inhibition, it is crucial to visualize the JNK signaling cascade. Stress signals activate a series of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the dual phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun, which drives the expression of genes involved in cellular stress responses.

JNK_Signaling_Pathway Figure 2. Simplified JNK Signaling Pathway. Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MAP2K (MKK4/7) MAP3K->MKK4_7 P JNK JNK (JNK1/2/3) MKK4_7->JNK P cJun c-Jun JNK->cJun P Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression L_Jnki_1 This compound L_Jnki_1->JNK Blocks Substrate Interaction SP600125 SP600125 SP600125->JNK Blocks ATP Binding

Figure 2. Simplified JNK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare JNK inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the enzymatic activity of purified JNK and the inhibitor's ability to block substrate phosphorylation.

Principle: Recombinant active JNK is incubated with a specific substrate (e.g., a GST-c-Jun fusion protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is quantified, typically using a phosphate-labeled ATP ([γ-³²P]-ATP) and autoradiography, or through antibody-based methods like ELISA or TR-FRET.

Detailed Protocol (Radiometric Filter Binding Assay):

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • ATP Mix: Prepare a solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km for JNK (typically 10-50 µM). For radiometric assays, include [γ-³²P]-ATP (e.g., 5 µCi per reaction).

    • Enzyme Dilution: Dilute purified, active recombinant JNK1, JNK2, or JNK3 to the desired working concentration in kinase buffer.

    • Substrate Solution: Dilute GST-c-Jun (1-89) substrate to a working concentration (e.g., 0.2 µg/µL) in kinase buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound or SP600125 in the appropriate solvent (e.g., water for this compound, DMSO for SP600125), followed by a final dilution in kinase buffer. Ensure the final solvent concentration is consistent across all wells (e.g., ≤1% DMSO).

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure:

    • Add 5 µL of diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of the JNK enzyme solution to each well and incubate for 10 minutes at room temperature for pre-binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Terminate the reaction by adding 25 µL of Stop Solution.

  • Detection:

    • Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81).

    • Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Wash once with acetone (B3395972) and allow the mat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of JNK inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-Jun Phosphorylation Assay (Western Blot)

This assay assesses the inhibitor's efficacy within a cellular context by measuring the phosphorylation of JNK's primary downstream target, c-Jun.

Principle: Cells are pre-treated with the JNK inhibitor and then stimulated with a JNK activator (e.g., anisomycin, UV radiation). Cell lysates are then collected and analyzed by Western blot using an antibody specific for phosphorylated c-Jun (at Ser63 or Ser73).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or HEK293) in 6-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound or SP600125 (e.g., 0.1 - 20 µM) for 1-2 hours. Include a vehicle-only control.

    • Stimulate the JNK pathway by adding a JNK activator (e.g., 25 ng/mL Anisomycin) for 30 minutes at 37°C. Leave one well of vehicle-treated cells unstimulated as a negative control.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Jun signal to the total c-Jun or housekeeping protein signal.

    • Compare the normalized signals in inhibitor-treated samples to the stimulated vehicle control to determine the degree of inhibition.

Figure 3. General Workflow for Inhibitor Comparison. cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Synthesis a Biochemical Kinase Assay b Determine IC50/Ki a->b c Kinase Selectivity Panel b->c g Compare Potency, Selectivity, and Cellular Efficacy c->g d Cell Treatment with Inhibitor & Stimulus e Western Blot for p-c-Jun d->e f Assess Cellular Potency & Specificity e->f f->g

Figure 3. General Workflow for Inhibitor Comparison.

Summary and Recommendations

Both this compound and SP600125 are effective inhibitors of the JNK signaling pathway, but their distinct properties make them suitable for different applications.

  • SP600125 is a potent, small-molecule inhibitor with well-characterized IC50 values in the nanomolar range. Its ATP-competitive mechanism is common among kinase inhibitors. However, researchers must be cautious of its known off-target effects, which have been documented against a panel of other kinases and, more recently, the enzyme NQO1.[6][8] These off-target activities can complicate data interpretation, and appropriate controls, such as using a second, structurally distinct JNK inhibitor, are highly recommended to confirm that an observed phenotype is truly JNK-dependent.

  • This compound offers a different inhibitory strategy. As a substrate-competitive peptide inhibitor derived from a natural JNK-binding protein, it is presumed to have high specificity for the substrate-docking site on JNK, potentially leading to fewer off-target kinase effects compared to ATP-competitive inhibitors. While its potency in biochemical assays appears to be in the micromolar range, it demonstrates strong inhibition of c-Jun phosphorylation in cellular assays.[1][2] Its larger size and peptide nature may influence its cell permeability and stability compared to small molecules.

Choosing an Inhibitor:

  • For initial studies requiring a potent inhibitor with extensive literature precedent, SP600125 is a viable option, provided that its potential for off-target effects is acknowledged and controlled for.

  • For studies where high specificity for the JNK signaling pathway is paramount and off-target kinase inhibition is a major concern, This compound presents a compelling alternative due to its distinct, substrate-competitive mechanism of action.

References

Specificity of L-Jnki-1 compared to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of a kinase inhibitor is a critical parameter that dictates its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity.[1][2][3][4] This guide provides a detailed comparison of L-Jnki-1, a peptide-based inhibitor of c-Jun N-terminal Kinase (JNK), with other small-molecule kinase inhibitors, focusing on their specificity and mechanisms of action.

Introduction to JNK Signaling and Inhibition Strategies

The c-Jun N-terminal kinase (JNK) signaling pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade. It responds to various stress stimuli, including inflammatory cytokines, oxidative stress, and UV radiation, to regulate fundamental cellular processes such as apoptosis, inflammation, and proliferation. The pathway consists of three main JNK isoforms—JNK1, JNK2, and JNK3—which, once activated, phosphorylate a host of downstream targets, most notably the transcription factor c-Jun.

Given its central role in stress response and disease, JNK is a significant therapeutic target. Inhibitors have been developed that target the JNK pathway through different mechanisms:

  • ATP-Competitive Inhibition: Small molecules that bind to the highly conserved ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) to its substrates.

  • Docking-Site Inhibition: Peptide or small-molecule inhibitors that bind to specific substrate-docking sites (D-sites) on the kinase, remote from the ATP pocket. This allosterically prevents the kinase from engaging with its specific substrates.

  • Covalent Inhibition: Inhibitors that form an irreversible covalent bond with a specific residue (often a cysteine) in or near the active site.

This compound belongs to the class of docking-site inhibitors, a feature that fundamentally influences its specificity profile compared to ATP-competitive inhibitors.

Comparative Analysis of Inhibitor Specificity

The following sections and data tables compare the potency and selectivity of this compound with representative ATP-competitive and covalent JNK inhibitors.

This compound (JIP-1 Derived Peptide)

This compound is a peptide inhibitor derived from the JNK-binding domain (JBD) of the scaffolding protein JNK-interacting protein-1 (JIP1).[5][6][7] It functions as a substrate-competitive inhibitor by binding to the D-recruiting site on JNK, the same site used by JNK substrates like c-Jun and upstream activating kinases.[7][8] This mechanism of action is the primary determinant of its high specificity.

Because it does not target the ATP-binding pocket, which is highly conserved across the entire human kinome, this compound and similar JIP-derived peptides (pepJIP1) exhibit remarkable selectivity for JNK isoforms over other closely related MAPKs, such as p38 and ERK.[5][7][8][9]

SP600125: A Broad-Spectrum ATP-Competitive Inhibitor

SP600125 is a widely used, first-generation, reversible ATP-competitive inhibitor of JNK.[10][11] While it effectively inhibits all JNK isoforms in the nanomolar range, its utility as a specific probe is limited by significant off-target activity.[12][13] Studies have shown that SP600125 inhibits a range of other kinases, some with equal or greater potency than its intended JNK targets.[12][13] This promiscuity complicates the interpretation of cellular data, as observed phenotypes may result from the inhibition of these off-target kinases.[13]

JNK-IN-8: A Selective Covalent Inhibitor

JNK-IN-8 is a highly potent, irreversible inhibitor that forms a covalent bond with a conserved cysteine residue near the ATP-binding site of JNKs.[14][15][16] This inhibitor was designed for high selectivity.[15] Extensive profiling against hundreds of kinases has demonstrated that JNK-IN-8 is exceptionally selective for JNKs, with minimal off-target binding at effective concentrations.[14][17] It represents a successful strategy in achieving specificity with a small molecule by targeting a less-conserved residue in a unique binding mode.

CC-401: An ATP-Competitive Inhibitor with Known Off-Targets

CC-401 is a second-generation ATP-competitive inhibitor with high potency for JNKs. While demonstrating greater than 40-fold selectivity against many related kinases like p38 and ERK, it was later found to also inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[18] This highlights that even more recently developed ATP-competitive inhibitors can possess unexpected off-target activities that must be considered during experimental design.[18]

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and comparator compounds against their primary JNK targets and key off-targets.

InhibitorClassJNK1JNK2JNK3Key Off-Targets and PotencySelectivity Profile
This compound (L-pepJIP1) Docking-Site (Peptide)1.0 µM (IC50)[8]--Negligible activity against ERK and p38 MAPKs.[5][7][8]Highly selective for JNKs due to its unique allosteric, substrate-competitive mechanism.[5][6]
SP600125 ATP-Competitive40 nM (IC50)[10]40 nM (IC50)[10]90 nM (IC50)[10]Aurora kinase A (60 nM), FLT3 (90 nM), TRKA (70 nM), CDK2, CHK1, PHK.[10][12]Broad-spectrum inhibitor with significant off-target effects on various kinase families.[12][13]
JNK-IN-8 Covalent Irreversible4.7 nM (IC50)[19]18.7 nM (IC50)[19]1.0 nM (IC50)[19]>10-fold selective over MNK2, Fms. No inhibition of most kinases in a 400+ panel.[17][19]Highly selective for JNKs with minimal off-target activity identified in broad screening panels.[14][15][17]
CC-401 ATP-Competitive25-50 nM (Ki)[18]25-50 nM (Ki)[18]25-50 nM (Ki)[18]DYRK1A, DYRK1B.[18]Highly selective against many MAPKs but with potent activity against DYRK family kinases.[18]

Visualizing Mechanisms and Workflows

JNK Signaling Pathway and Inhibitor Targets

The diagram below illustrates the core JNK signaling cascade and highlights the distinct sites of action for docking-site inhibitors like this compound versus ATP-competitive inhibitors.

G cluster_stimuli Cellular Stress / Cytokines cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_substrates Downstream Substrates cluster_inhibitors Stimuli e.g., UV, TNF-α ASK1 ASK1 / MEKKs Stimuli->ASK1 activates MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun, ATF2, etc. JNK->cJun phosphorylates Inh_ATP ATP-Competitive (e.g., SP600125) Inh_ATP->JNK blocks ATP binding Inh_Dock Docking-Site (this compound) Inh_Dock->JNK blocks substrate docking

JNK signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibitor Profiling

This workflow outlines the key stages in assessing the specificity of a novel kinase inhibitor, moving from broad, high-throughput biochemical assays to more targeted validation in a cellular context.

G A Primary Screen (Biochemical Assay) B Determine IC50 vs. Primary Target A->B Hit Compound C Kinome Selectivity Panel (e.g., >300 Kinases) B->C D Analyze Data (Calculate Selectivity Score) C->D E Cellular Target Engagement (e.g., Western Blot for p-Substrate) D->E Selective Hit F Assess Off-Target Effects in Cellular Assays E->F G Validated Selective Inhibitor F->G

Workflow for kinase inhibitor specificity testing.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and well-controlled experimental methods.

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced, which is a universal product of kinase reactions.

1. Materials:

  • Recombinant JNK enzyme

  • Kinase-specific substrate (e.g., a c-Jun derived peptide)

  • Test inhibitor (e.g., this compound) and positive control (e.g., SP600125)

  • Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3- to 10-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the JNK enzyme and its substrate in kinase buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Protocol 2: Cellular On-Target Validation by Western Blot

This protocol confirms that an inhibitor is acting on its intended target within a cellular context by measuring the phosphorylation of a direct downstream substrate.

1. Materials:

  • Cell line responsive to JNK activation (e.g., HeLa or HEK293 cells)

  • JNK activator (e.g., Anisomycin or UV-C radiation)

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

2. Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the JNK inhibitor (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce c-Jun phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for total c-Jun to serve as a loading control.

3. Data Analysis:

  • Quantify the band intensities for both phospho-c-Jun and total c-Jun.

  • A dose-dependent decrease in the ratio of phospho-c-Jun to total c-Jun in inhibitor-treated samples confirms on-target JNK inhibition in a cellular environment.[18]

References

L-Jnki-1: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective peptide inhibitor, L-Jnki-1, with other alternatives, supported by experimental data. This compound is a cell-permeable peptide that competitively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of neuronal apoptosis. Due to the greater availability of published data for its D-amino acid isoform, D-Jnki-1, which offers enhanced stability, this guide will leverage data from D-Jnki-1 studies as a close proxy to illustrate the neuroprotective potential of JNK inhibition by this class of peptides.

Mechanism of Action: Inhibition of the JNK Signaling Pathway

Stress signals, such as excitotoxicity, oxidative stress, and neuroinflammation, activate a cascade of upstream kinases that converge on JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun. This phosphorylation event promotes the expression of pro-apoptotic genes and directly influences the activity of mitochondrial proteins, leading to neuronal cell death. This compound and its D-isoform act by binding to JNK and preventing its interaction with its substrates, thereby blocking the downstream apoptotic signaling.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Excitotoxicity, Oxidative Stress) Upstream_Kinases Upstream Kinases (MKK4/7) Stress->Upstream_Kinases JNK JNK Upstream_Kinases->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria L_Jnki_1 This compound L_Jnki_1->JNK Inhibits Apoptotic_Genes Pro-Apoptotic Gene Expression cJun->Apoptotic_Genes Apoptosis Neuronal Apoptosis Apoptotic_Genes->Apoptosis Mitochondria->Apoptosis

JNK Signaling Pathway Inhibition by this compound

Comparative Efficacy of JNK Inhibitors

The following tables summarize quantitative data from studies evaluating the neuroprotective effects of JNK inhibitors, primarily focusing on D-Jnki-1 and the small molecule inhibitor SP600125, in various models of neuronal injury.

Table 1: In Vitro Neuroprotection Data

CompoundModel of InjuryCell TypeConcentrationOutcome MeasureResult (% Protection vs. Control)Reference
D-Jnki-1 Neomycin-induced apoptosisHEI-OC1 cells2 µMCell Viability (CCK8)Increased cell viability[1]
D-Jnki-1 Neomycin-induced apoptosisHEI-OC1 cells2 µMApoptosis (Flow Cytometry)Apoptotic cells decreased from 34.9% to 25.5%[1]
SP600125 MPTP-induced toxicityDopaminergic neuronsVariesDopamine (B1211576) LevelsPartly restored dopamine levels[2]
JNKi peptide APP/Aβ-induced neurodegenerationCortical brain slicesDose-dependentNeurodegenerationDose-dependent reduction in neurodegeneration[3]
SP600125 APP/Aβ-induced neurodegenerationCortical brain slicesDose-dependentNeurodegenerationDose-dependent reduction in neurodegeneration[3]

Table 2: In Vivo Neuroprotection Data

CompoundAnimal ModelInjury ModelAdministration Route & DoseOutcome MeasureResultReference
D-Jnki-1 MouseSpinal Cord InjuryIntraperitoneal, single dose 6h post-injuryLocomotor Recovery (BMS score)Improved locomotor recovery up to 4 months post-injury[4][5]
D-Jnki-1 MouseSpinal Cord InjuryIntraperitonealWhite Matter SparingIncreased sparing of white matter at the lesion site[5]
D-Jnki-1 RatFocal Cerebral IschemiaIntravenous, 255 nmol/kgInfarct VolumeNo significant reduction in infarct volume[6]
SP600125 MouseMPTP Model of Parkinson's DiseaseIntraperitonealDopaminergic Neuron SurvivalProtected dopaminergic neurons from apoptosis[2]
IQ-1S (JNK3 inhibitor) RatTransient Focal Cerebral IschemiaIntraperitoneal, 25 mg/kgInfarct SizeReduced infarct size by 50%[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line.

In_Vitro_Workflow Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, PC12) Pre_treatment 2. Pre-treat with this compound (various concentrations) Cell_Culture->Pre_treatment Neurotoxin 3. Induce Neurotoxicity (e.g., Glutamate, H2O2, Aβ) Pre_treatment->Neurotoxin Incubation 4. Incubate for a defined period (e.g., 24-48 hours) Neurotoxin->Incubation Assessment 5. Assess Neuroprotection Incubation->Assessment Viability Cell Viability Assay (MTT, LDH) Assessment->Viability Apoptosis Apoptosis Assay (TUNEL, Caspase-3) Assessment->Apoptosis Western_Blot Western Blot (p-JNK, p-c-Jun, Bcl-2 family) Assessment->Western_Blot

In Vitro Neuroprotection Experimental Workflow

1. Cell Culture and Plating:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate media and conditions.

  • Seed cells into 96-well plates for viability assays or larger plates for protein analysis and allow them to adhere overnight.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Dilute the stock solution to various working concentrations in the cell culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound and incubate for a pre-determined time (e.g., 1-2 hours).

3. Induction of Neurotoxicity:

  • Prepare the neurotoxic agent (e.g., glutamate, hydrogen peroxide, amyloid-beta oligomers) at a pre-determined toxic concentration.

  • Add the neurotoxic agent to the wells already containing this compound. Include control wells with no treatment, neurotoxin only, and this compound only.

4. Incubation:

  • Incubate the plates for a specific period (e.g., 24 to 48 hours) under standard cell culture conditions.

5. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Apoptosis Assay (TUNEL Staining):

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent-based solution.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.

    • Visualize and quantify apoptotic cells using fluorescence microscopy.

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the JNK pathway (e.g., phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, Bcl-2, Bax, and cleaved caspase-3).

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Neuroprotection Assay (Spinal Cord Injury Model)

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a mouse model of spinal cord injury (SCI).

In_Vivo_Workflow Animal_Model 1. Induce Spinal Cord Injury (SCI) in Mice Treatment 2. Administer this compound (e.g., Intraperitoneal) Animal_Model->Treatment Behavioral_Testing 3. Behavioral Assessment (e.g., BMS Score) Treatment->Behavioral_Testing Histology 4. Histological Analysis Behavioral_Testing->Histology Tissue_Sparing White Matter Sparing (Luxol Fast Blue Stain) Histology->Tissue_Sparing Apoptosis_Staining Apoptosis Staining (TUNEL, Cleaved Caspase-3) Histology->Apoptosis_Staining IHC Immunohistochemistry (p-JNK, p-c-Jun) Histology->IHC

In Vivo Neuroprotection Experimental Workflow

1. Animal Model and Injury Induction:

  • Use adult female mice of a suitable strain (e.g., C57BL/6).

  • Anesthetize the animals and perform a laminectomy to expose the spinal cord at a specific thoracic level (e.g., T9).

  • Induce a contusion or compression injury of a defined severity using a standardized impactor device.

2. This compound Administration:

  • Prepare this compound in a sterile vehicle (e.g., saline).

  • Administer a single dose of this compound via a chosen route (e.g., intraperitoneal injection) at a specific time point post-injury (e.g., 6 hours).[4]

  • Include a vehicle-treated control group.

3. Behavioral Assessment:

  • At regular intervals post-injury (e.g., weekly for up to 4 months), assess locomotor function using a standardized scale such as the Basso Mouse Scale (BMS).[4]

  • The BMS is an open-field locomotor rating scale that evaluates hindlimb movements, coordination, and paw placement.

4. Histological Analysis:

  • At the end of the study period, euthanize the animals and perfuse them with saline followed by paraformaldehyde.

  • Dissect the spinal cord and process the tissue for histological analysis.

  • White Matter Sparing: Stain sections with Luxol Fast Blue to visualize myelinated white matter. Quantify the area of spared white matter at the lesion epicenter.[5]

  • Apoptosis Staining: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 to identify apoptotic cells in the spinal cord sections.[8]

  • Immunohistochemistry: Use antibodies against phospho-JNK and phospho-c-Jun to confirm the inhibition of the JNK pathway in the injured spinal cord tissue.[5]

Conclusion

The available evidence strongly suggests that inhibition of the JNK signaling pathway by peptide inhibitors such as this compound and its D-isoform offers a promising strategy for neuroprotection in a range of acute and chronic neurodegenerative conditions. The data from both in vitro and in vivo models demonstrate the ability of these inhibitors to reduce neuronal apoptosis and, in some cases, improve functional outcomes. While direct comparative data for this compound against a wide array of neuroprotective agents is still emerging, the consistent efficacy of JNK inhibitors in preclinical studies warrants further investigation and development. The experimental protocols provided in this guide offer a robust framework for the continued evaluation of this compound and other novel neuroprotective compounds.

References

L-Jnki-1: A Comparative Analysis of its Cross-reactivity with MAP Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount. This guide provides a detailed comparison of the peptide inhibitor L-Jnki-1 and its cross-reactivity with other members of the mitogen-activated protein (MAP) kinase family, namely ERK and p38. The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for assessing specificity, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Introduction to MAP Kinase Signaling and this compound

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] In mammalian cells, three major MAPK families have been extensively characterized: the classical MAPKs (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 kinases. These pathways are organized into a three-tiered kinase cascade, consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAP kinase itself.

The JNK signaling pathway, also known as the stress-activated protein kinase (SAPK) pathway, is primarily activated by environmental stresses and inflammatory cytokines.[2][3] This activation leads to a cascade of phosphorylation events, culminating in the activation of JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, which plays a critical role in apoptosis and inflammation.[1][2][4]

This compound is a cell-permeable peptide inhibitor designed to specifically target the JNK signaling pathway.[5][6][7] Its mechanism of action involves preventing the interaction of JNK with its downstream targets.[4] Given the structural similarities among the ATP-binding sites of various kinases, assessing the cross-reactivity of an inhibitor like this compound is essential to ensure its target specificity and to minimize off-target effects.

Quantitative Comparison of this compound Cross-reactivity

To evaluate the specificity of this compound, its inhibitory activity against JNK is compared with its activity against other key MAP kinases, ERK and p38. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values of this compound for these kinases.

KinaseTargetThis compound IC50
JNK c-Jun N-terminal Kinase Data not available in search results
ERKExtracellular signal-regulated kinaseData not available in search results
p38p38 mitogen-activated protein kinaseData not available in search results

Absence of specific IC50 values in the provided search results prevents a quantitative comparison. Further literature search is required to populate this table.

Experimental Protocols

The determination of kinase inhibitor specificity and cross-reactivity relies on robust and well-defined experimental protocols. A common method employed is the in vitro kinase assay.

In Vitro Kinase Assay for this compound Specificity

Objective: To determine the IC50 values of this compound for JNK, ERK, and p38 kinases.

Materials:

  • Recombinant human JNK, ERK, and p38 kinases

  • Specific peptide substrates for each kinase (e.g., GST-c-Jun for JNK)

  • This compound at various concentrations

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Phosphocellulose paper or other capture media

  • Scintillation counter or detection system for non-radioactive assays

Procedure:

  • Prepare a series of dilutions of this compound in the kinase reaction buffer.

  • In a microplate, combine the recombinant kinase (JNK, ERK, or p38), its specific substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting the mixture onto phosphocellulose paper).

  • Wash the capture media to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, this may involve antibody-based detection methods (e.g., ELISA).

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the experimental approach, the following diagrams are provided.

MAP_Kinase_Signaling_Pathways cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Stress, Cytokines Stress, Cytokines Stress Sensors Stress Sensors Stress, Cytokines->Stress Sensors MAPKKK_ERK Raf Receptor Tyrosine Kinases->MAPKKK_ERK MAPKKK_JNK MEKK, MLK Stress Sensors->MAPKKK_JNK MAPKKK_p38 ASK1, TAK1 Stress Sensors->MAPKKK_p38 MAPKK_ERK MEK1/2 MAPKKK_ERK->MAPKK_ERK MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK TF_ERK Elk-1, c-Myc MAPK_ERK->TF_ERK MAPKK_JNK MKK4/7 MAPKKK_JNK->MAPKK_JNK MAPK_JNK JNK MAPKK_JNK->MAPK_JNK TF_JNK c-Jun, ATF2 MAPK_JNK->TF_JNK MAPKK_p38 MKK3/6 MAPKKK_p38->MAPKK_p38 MAPK_p38 p38 MAPKK_p38->MAPK_p38 TF_p38 ATF2, MEF2 MAPK_p38->TF_p38 L_Jnki_1 This compound L_Jnki_1->MAPK_JNK

Caption: Overview of the major MAP kinase signaling pathways (ERK, JNK, and p38) and the inhibitory action of this compound on JNK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare this compound dilutions C Combine this compound and reaction mix A->C B Prepare kinase reaction mix (Kinase, Substrate, Buffer) B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and capture substrate E->F G Quantify substrate phosphorylation F->G H Plot data and calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound using an in vitro kinase assay.

Conclusion

This compound is presented as a specific inhibitor of the JNK signaling pathway. While the available information highlights its intended specificity, a comprehensive understanding of its cross-reactivity profile requires quantitative data, such as IC50 values against other MAP kinases like ERK and p38. The provided experimental protocol for an in vitro kinase assay offers a standardized method for generating such data. For researchers and drug developers, rigorous assessment of inhibitor specificity using these methods is a critical step in validating new therapeutic agents and research tools. The accompanying diagrams provide a clear visual reference for the complex signaling pathways involved and the experimental procedures used to investigate inhibitor activity.

References

L-Jnki-1 Demonstrates Efficacy in Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data highlights the potential of L-Jnki-1, a c-Jun N-terminal kinase (JNK) inhibitor, as a promising therapeutic strategy for ibrutinib-resistant Chronic Lymphocytic Leukemia (CLL). In direct comparison with other JNK1 inhibitors and alternative therapies, this compound effectively induces apoptosis in resistant CLL cells, suggesting a viable approach for patients who have developed resistance to the widely used Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441).

Ibrutinib has revolutionized the treatment of CLL, however, the emergence of resistance, often through mutations in BTK, presents a significant clinical challenge. This has spurred the investigation of alternative therapeutic avenues that can bypass the mechanisms of ibrutinib resistance. One such avenue is the targeting of the JNK signaling pathway, a critical downstream effector in the B-cell receptor (BCR) signaling cascade.

Comparative Efficacy of JNK1 Inhibitors

Experimental data from studies on primary CLL cells, including those with ibrutinib resistance, demonstrate that inhibition of JNK1 leads to significant apoptosis. This compound, a peptide-based JNK inhibitor, has been evaluated alongside other small molecule JNK1 inhibitors, SP600125 and CC-930.

InhibitorMechanism of ActionEfficacy in Ibrutinib-Resistant CLL Models
This compound Peptide inhibitor of JNK1Induces apoptosis in ibrutinib-refractory primary CLL cells.[1]
SP600125 ATP-competitive JNK1 kinase inhibitorInduces apoptosis in primary CLL cells, including those with BTK/SYK inhibitor resistance.[1]
CC-930 ATP-competitive JNK1 kinase inhibitorInduces apoptosis in primary CLL cells.[1]

In a study involving 43 primary CLL samples, treatment with this compound, SP600125, or CC-930 resulted in apoptosis induction of over 30% after 24 hours in the majority of samples.[1] Notably, JNK1 inhibitors were effective in CLL cells with mutations in BTK or PLCγ2 that confer resistance to BTK inhibitors.[1]

This compound Compared to Other Therapies for Ibrutinib-Resistant CLL

Beyond JNK1 inhibitors, several other therapeutic classes are being explored for ibrutinib-resistant CLL. These include the BCL-2 inhibitor venetoclax (B612062) and inhibitors of phosphoinositide 3-kinase (PI3K).

Therapeutic ClassExample DrugEfficacy in Ibrutinib-Resistant CLL Models
BCL-2 Inhibitors VenetoclaxDemonstrates efficacy in patients who have progressed on ibrutinib.[2] The combination of ibrutinib and venetoclax has shown to be effective in both resting and dividing CLL subpopulations.[3]
PI3K Inhibitors Idelalisib, Duvelisib (B560053)Show clinical activity in patients with relapsed/refractory CLL, though their use can be limited by toxicity. Preclinical models suggest duvelisib can overcome ibrutinib resistance.[4]

While direct head-to-head preclinical studies comparing this compound with venetoclax or PI3K inhibitors in ibrutinib-resistant models are limited, the distinct mechanisms of action suggest potential for combination therapies or sequential use.

Signaling Pathways and Experimental Workflows

The efficacy of this compound in ibrutinib-resistant CLL is rooted in its ability to target a key downstream node in the B-cell receptor (BCR) signaling pathway. Ibrutinib resistance often involves mutations in BTK, which is upstream of JNK1. By inhibiting JNK1 directly, this compound bypasses this resistance mechanism.

B_Cell_Receptor_Signaling_and_Ibrutinib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK BCR->SYK CD19 CD19 PI3K PI3K CD19->PI3K LYN->CD19 BTK BTK SYK->BTK PLCG2 PLCγ2 SYK->PLCG2 BTK->PLCG2 AKT AKT PI3K->AKT JNK1 JNK1 PLCG2->JNK1 cJUN c-JUN JNK1->cJUN BCL2_MCL1 BCL2/MCL1 JNK1->BCL2_MCL1 Inhibits Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival cJUN->Proliferation_Survival BCL2_MCL1->Proliferation_Survival Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits L_Jnki_1 This compound L_Jnki_1->JNK1 Inhibits

BCR Signaling and Ibrutinib Resistance

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CLL_Cells Primary CLL Cells (Ibrutinib-Sensitive & Resistant) Treatment Treatment with This compound, SP600125, CC-930 CLL_Cells->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-JNK1, BCL2, MCL1, c-JUN) Treatment->Western_Blot Xenograft Patient-Derived Xenograft in Immunodeficient Mice In_Vivo_Treatment In Vivo Treatment with JNK1 Inhibitors Xenograft->In_Vivo_Treatment Tumor_Burden Assessment of Tumor Burden In_Vivo_Treatment->Tumor_Burden Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis

Experimental Workflow

Experimental Protocols

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
  • Cell Preparation: Primary CLL cells were isolated from patient samples and cultured.

  • Treatment: Cells were treated with this compound, SP600125, or CC-930 at specified concentrations for 24 hours.

  • Staining: Cells were washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were identified as apoptotic.

Western Blot Analysis
  • Cell Lysis: Following treatment with JNK1 inhibitors, CLL cells were lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-JNK1, JNK1, BCL2, MCL1, c-JUN, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Mouse Model
  • Cell Implantation: Primary CLL cells from patients, including those with ibrutinib resistance, were injected into immunodeficient mice (e.g., NSG mice).

  • Treatment: Once tumors were established, mice were treated with JNK1 inhibitors or a vehicle control.

  • Monitoring: Tumor growth was monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors and relevant tissues were collected for analysis of tumor burden and biomarker expression. Survival of the mice was also monitored.

Conclusion

The available preclinical evidence strongly supports the efficacy of this compound in overcoming ibrutinib resistance in CLL models. By targeting the JNK1 signaling pathway, this compound induces apoptosis in resistant cells, offering a promising therapeutic strategy. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with ibrutinib-resistant CLL. The distinct mechanism of action also suggests potential for synergistic combinations with other targeted agents.

References

A Comparative Analysis of L-Jnki-1 and Other Peptide Inhibitors of JNK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Jnki-1 and other peptide-based inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, oxidative stress, and UV radiation, playing a pivotal role in apoptosis, inflammation, and cellular proliferation.[1][2] Inhibition of this pathway is a key therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3] This analysis focuses on peptide inhibitors derived from the JNK-interacting protein (JIP-1), a natural scaffold protein that modulates JNK signaling.[4][5]

Performance Comparison of JNK Peptide Inhibitors

Peptide inhibitors of JNK are primarily derived from the JNK-binding domain (JBD) of JIP-1.[4] These peptides function by competitively inhibiting the interaction between JNK and its substrates.[1][4] The most well-characterized of these are this compound and its retro-inverso D-amino acid analogue, D-JNKI-1.

Key Comparative Insights:

  • Stereochemistry and Stability: this compound is composed of L-amino acids, the naturally occurring stereoisomers. D-JNKI-1 is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This modification makes D-JNKI-1 highly resistant to proteolytic degradation within the cell, leading to significantly enhanced stability and prolonged inhibitory activity compared to its L-counterpart.[6][7] Studies have shown that all-D retro-inverso peptides can confer protection for up to two weeks in continuous cell culture treatment.[7][8]

  • Cell Permeability: Both this compound and D-JNKI-1 are rendered cell-permeable by fusion to a protein transduction domain, most commonly the TAT peptide from the HIV-1 trans-activator of transcription protein.[7][9] This allows them to efficiently translocate across the plasma membrane and reach their intracellular target.

  • Efficacy and Potency: Both this compound and D-JNKI-1 effectively inhibit JNK activity. For instance, a 10 μM concentration of this compound has been shown to decrease phosphorylated c-Jun by 98%.[10] While direct comparative IC50 values for the L- and D- forms are not consistently reported in the literature, the enhanced stability of D-JNKI-1 suggests it provides more sustained inhibition in a cellular environment.[7] Other peptide inhibitors, such as those based on the minimal JIP-1 binding domain (e.g., pepJIP1), also demonstrate potent inhibition of JNK activity in vitro.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for various JNK inhibitors, including peptide-based and small molecule inhibitors for comparative purposes. It is important to note that IC50 values can vary depending on the specific assay conditions, including substrate and ATP concentrations.[11]

InhibitorTypeTarget(s)IC50Key Findings & Comments
This compound Peptide (L-amino acid)JNKNot consistently reported as a specific IC50 value. Effective at ~10 µM in cellular assays.[10]Cell-permeable via TAT-fusion. Susceptible to proteolytic degradation.[7][10]
D-JNKI-1 (AM-111) Peptide (D-amino acid, retro-inverso)JNKNot consistently reported as a specific IC50 value. Effective at ~1-10 µM in cellular and in vivo models.[11][12]Highly resistant to proteolysis, leading to prolonged intracellular stability and activity.[6][7]
pepJIP1 PeptideJNKNot specified, but inhibits JNK activity by up to 90% in vitro.[1]A minimal peptide region of JIP-1 (amino acids 153-163) that inhibits JNK activity.[1][4]
BI-78D3 Small Molecule (JIP-1 Mimic)JNK1280 nM (in vitro kinase assay)[4]A small molecule designed to mimic the JIP-1 peptide, acting as a substrate-competitive inhibitor.[4][5]
SP600125 Small MoleculeJNK1, JNK2, JNK340 nM, 40 nM, 90 nM, respectively[13]A widely used, ATP-competitive pan-JNK inhibitor. Also inhibits other kinases at higher concentrations.[13]
JNK-IN-8 Small MoleculeJNK1, JNK2, JNK34.7 nM, 18.7 nM, 1 nM, respectively[13]A potent, irreversible JNK inhibitor.[13][14]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the JNK signaling pathway and the experimental workflows used to assess inhibitor efficacy.

JNK_Signaling_Pathway extracellular_stimuli Stress Stimuli (Cytokines, UV, etc.) receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., ASK1, MEKK1) receptor->map3k activates map2k MAP2K (MKK4, MKK7) map3k->map2k phosphorylates jnk JNK (JNK1/2/3) map2k->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates jip1 JIP-1 (Scaffold) jip1->map3k jip1->map2k jip1->jnk binds ap1 AP-1 Complex cjun->ap1 forms gene_expression Gene Expression (Apoptosis, Inflammation) ap1->gene_expression regulates inhibitor This compound / Peptide Inhibitors inhibitor->jnk inhibits interaction with substrates

Figure 1: Simplified JNK signaling pathway and the point of inhibition by JIP-1-derived peptides.

Experimental_Workflow start Start: Inhibitor Characterization in_vitro_assay In Vitro Kinase Assay start->in_vitro_assay cellular_assay Cell-Based Assay start->cellular_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis western_blot Western Blot Analysis cellular_assay->western_blot western_blot->data_analysis end End: Efficacy Determined data_analysis->end

Figure 2: General experimental workflow for evaluating JNK inhibitor potency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of JNK inhibitors.

Protocol 1: In Vitro JNK Kinase Assay

This assay directly measures the ability of a peptide inhibitor to block the phosphorylation of a JNK substrate by recombinant JNK enzyme.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • JNK substrate (e.g., GST-c-Jun or ATF2)

  • Peptide inhibitor (e.g., this compound)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • 96-well plates

  • Detection antibody (e.g., anti-phospho-c-Jun) and appropriate secondary antibody/detection reagent.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant JNK enzyme, the JNK substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the peptide inhibitor or vehicle control (e.g., sterile water or PBS) to the reaction mixture.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA). The level of substrate phosphorylation is then quantified using an appropriate detection method, such as ELISA or a fluorescence-based assay (e.g., LanthaScreen™).[4]

Protocol 2: Cellular Assay for JNK Inhibition (Western Blot)

This protocol assesses the inhibitor's efficacy in a cellular context by measuring the phosphorylation of an endogenous JNK substrate, such as c-Jun.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK-activating stimulus (e.g., Anisomycin, UV-C, TNF-α)

  • Cell-permeable peptide inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the peptide inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • JNK Activation: Stimulate the cells with a JNK-activating agent for the appropriate duration (e.g., 25 ng/mL Anisomycin for 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-c-Jun) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein and/or a loading control to determine the percentage of inhibition.[15][16]

Conclusion

Peptide inhibitors derived from JIP-1, such as this compound and D-JNKI-1, are valuable tools for the specific inhibition of the JNK signaling pathway. The key differentiator between the L- and D-isoforms is the superior intracellular stability of D-JNKI-1 due to its retro-inverso design, which makes it particularly suitable for long-term studies and potential therapeutic applications. While small molecule inhibitors may offer higher potency in some cases, peptide inhibitors provide a high degree of specificity by targeting the substrate-binding domain of JNK, rather than the highly conserved ATP-binding pocket. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired duration of inhibition and the biological system under investigation.

References

Safety Operating Guide

Proper Disposal of L-Jnki-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of L-Jnki-1

This compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), utilized by researchers and drug development professionals to investigate the roles of JNK in various cellular processes such as apoptosis and inflammation.[1][2][3][4] Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides comprehensive disposal procedures based on best practices for handling potent research peptides and hazardous chemical waste.[5][6][7]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety practices. Treat this compound as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is standard), safety goggles or a face shield, and a lab coat.[5][6]

  • Designated Area: Conduct all handling and disposal activities in a designated area, such as a chemical fume hood, to prevent inhalation of the lyophilized powder, which can easily become airborne.[5][8]

  • Avoid Cross-Contamination: Use dedicated and sterile equipment to prevent cross-contamination.[5]

Step-by-Step Disposal Procedures for this compound

The proper disposal method for this compound depends on its form (solid or liquid). Never dispose of this compound in regular trash or down the drain.[5][7]

Disposal of Solid this compound Waste

Solid waste includes expired or unused lyophilized this compound powder and contaminated materials such as pipette tips, vials, and gloves.

  • Segregation: Collect all solid waste contaminated with this compound in a clearly labeled, leak-proof hazardous waste container.[6][7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard pictograms.[7][9]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[6][7]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.[5][6]

Disposal of Liquid this compound Waste

Liquid waste includes solutions of this compound in solvents such as water or DMSO.

  • Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[7][9] Do not overfill the container.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in H₂O"), and their approximate concentrations.[7][9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within secondary containment to prevent spills.[10]

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[5]

Decontamination of Labware

  • Reusable Labware: Immerse reusable glassware in an appropriate inactivation solution (see table below) for a sufficient contact time before standard washing procedures.

  • Disposable Labware: All disposable labware contaminated with this compound should be disposed of as solid hazardous waste.[6]

Quantitative Data for Decontamination Solutions

The following table summarizes common chemical decontamination methods that can be applied to peptide toxins.

Decontamination AgentConcentrationContact TimeNotes
Sodium Hypochlorite1% (v/v)> 1 hourEffective for peptide inactivation.
Sodium Hydroxide (NaOH)1 M> 1 hourSuitable for breaking down peptide bonds.
Hydrochloric Acid (HCl)1 M> 1 hourEffective but corrosive. Use with caution.

This data is based on general peptide decontamination protocols and should be validated for this compound in consultation with your institution's EHS department.

Experimental Protocol for Peptide Inactivation

This protocol details a general method for inactivating liquid peptide waste before disposal.

  • Select Inactivation Solution: Based on the nature of the peptide and solvent, choose a suitable inactivation solution (e.g., 10% bleach, 1 M NaOH).

  • Dilute Waste: Carefully add the liquid peptide waste to the inactivation solution in a suitable container within a fume hood. A common ratio is 1 part waste to 10 parts inactivation solution.[6]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[6]

  • Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[6]

  • Final Disposal: After inactivation and neutralization, the solution must still be collected as hazardous chemical waste.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in water/DMSO) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid store_liquid Store in Secondary Containment in Designated Area collect_liquid->store_liquid disposal Arrange for Pickup by Certified Hazardous Waste Service store_solid->disposal store_liquid->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling L-Jnki-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of the cell-permeable peptide inhibitor, L-Jnki-1.

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound, whether in its lyophilized powder form or in solution. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPESpecifications
Weighing and Aliquoting (Lyophilized Powder) Double Gloves, Lab Coat, Safety Goggles with Side Shields, RespiratorTo be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[1]
Solution Preparation and Handling Chemical-Resistant Gloves, Lab Coat, Safety GogglesWork should be conducted in a certified chemical fume hood to minimize splash and aerosol exposure.[1][2]
Cell Culture and In Vivo Dosing Single Pair of Gloves, Lab Coat, Safety GlassesThese activities should be carried out within a biological safety cabinet to maintain sterility and operator safety.
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldA face shield is recommended when handling bulk liquid waste due to the increased risk of splashing.[1]

Note on Glove Selection: Nitrile gloves are a common and effective choice for handling peptide solutions.[1] For handling concentrated stock solutions, consider double-gloving or using a more robust glove material.

Experimental Workflow for Safe Handling

Proper handling procedures are critical from the moment this compound is received until its final disposal. The following workflow diagram illustrates the key steps to ensure safe and effective use of this peptide inhibitor.

G Figure 1: Experimental Workflow for this compound Handling cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimental Use cluster_3 Disposal A Receive this compound B Store at -20°C or -80°C (away from moisture) A->B C Equilibrate vial to room temperature B->C Before Use D Reconstitute in appropriate solvent (e.g., DMSO, water) C->D E Aliquot into smaller working volumes D->E F Perform in vitro or in vivo experiments E->F G Collect contaminated sharps in designated container F->G After Use H Collect liquid waste in sealed hazardous waste container F->H After Use I Collect solid waste in sealed hazardous waste bag F->I After Use J Dispose of all waste according to institutional and local regulations G->J H->J I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy of Safety Controls

To effectively mitigate risks associated with handling this compound, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures to ensure the highest level of protection.

G Figure 2: Hierarchy of Safety Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, BSC) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The hierarchy of controls for mitigating laboratory hazards.

Operational and Disposal Plans

Storage: this compound should be stored in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage, protected from moisture.[3]

Reconstitution: Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1] Reconstitute the peptide in a suitable solvent, such as sterile water or DMSO, as recommended by the supplier.

Spill Management:

  • Small Spills: For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for hazardous material cleanup.

Disposal: All waste materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, are considered chemical waste. This waste must be collected in clearly labeled, sealed containers and disposed of in accordance with federal, state, and local environmental regulations.[2][4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By implementing these safety measures and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, thereby fostering a secure and productive research environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.